2-{[4-(Propan-2-yloxy)phenyl]sulfamoyl}acetic acid
Description
BenchChem offers high-quality 2-{[4-(Propan-2-yloxy)phenyl]sulfamoyl}acetic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-{[4-(Propan-2-yloxy)phenyl]sulfamoyl}acetic acid including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
2-[(4-propan-2-yloxyphenyl)sulfamoyl]acetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15NO5S/c1-8(2)17-10-5-3-9(4-6-10)12-18(15,16)7-11(13)14/h3-6,8,12H,7H2,1-2H3,(H,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JMZXIPFZQVYFGZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)OC1=CC=C(C=C1)NS(=O)(=O)CC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15NO5S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
273.31 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
physicochemical properties of 2-{[4-(Propan-2-yloxy)phenyl]sulfamoyl}acetic acid
An In-Depth Technical Guide to the Physicochemical Properties of 2-{[4-(Propan-2-yloxy)phenyl]sulfamoyl}acetic acid
Introduction
In the landscape of modern drug discovery, a thorough understanding of a compound's physicochemical properties is not merely a preliminary step but a foundational pillar for successful development.[1][2] These properties—governing everything from a molecule's interaction with biological membranes to its stability in formulation—dictate its pharmacokinetic and pharmacodynamic profile.[3] This guide provides an in-depth technical overview of 2-{[4-(Propan-2-yloxy)phenyl]sulfamoyl}acetic acid (CAS No. 1152502-54-9), a molecule of interest for researchers and drug development professionals. We will move beyond theoretical data to detail the robust, field-proven experimental protocols required to elucidate its core physicochemical characteristics: aqueous solubility, acidity constant (pKa), and lipophilicity (LogP). The causality behind each experimental choice is explained to provide not just a method, but a self-validating system for generating trustworthy and reproducible data.
Section 1: Molecular Structure and Identity
A precise understanding of a molecule's identity is the starting point for all subsequent characterization. The structural and identifying information for the title compound is summarized below.
| Identifier | Value | Source |
| IUPAC Name | 2-{[4-(propan-2-yloxy)phenyl]sulfamoyl}acetic acid | ChemScene[4] |
| CAS Number | 1152502-54-9 | ChemScene[4] |
| Molecular Formula | C₁₁H₁₅NO₅S | ChemScene[4] |
| Molecular Weight | 273.31 g/mol | ChemScene, PubChem[4][5] |
| SMILES | O=C(O)CS(=O)(NC1=CC=C(OC(C)C)C=C1)=O | ChemScene[4] |
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Caption: Workflow for Shake-Flask Solubility Determination.
Section 4: Acidity Constant (pKa)
Theoretical Background: The pKa value defines the pH at which a molecule exists in a 50:50 equilibrium between its protonated and deprotonated forms. [6]This is vital for predicting a drug's behavior in different physiological compartments. For 2-{[4-(propan-2-yloxy)phenyl]sulfamoyl}acetic acid, two ionizable groups are present: a strongly acidic carboxylic acid and a weakly acidic sulfonamide proton. Potentiometric titration is a direct and reliable method for determining pKa values, especially for compounds with sufficient aqueous solubility. [7][8][9] Experimental Protocol: pKa Determination by Potentiometric Titration
-
Instrument Calibration: Calibrate a pH meter using at least three standard aqueous buffers (e.g., pH 4.0, 7.0, and 10.0) to ensure accurate pH measurements. [7]2. Sample Preparation: Accurately weigh and dissolve the compound in a known volume of purified water to create a solution of known concentration (e.g., 1 mM). [9]A co-solvent may be used if solubility is low, but its effect on the pKa must be considered. To maintain constant ionic strength, a background electrolyte like 0.15 M KCl can be added. [7]3. Initial pH Adjustment: For an acidic compound, the starting pH of the solution is typically made more acidic (e.g., pH 1.8-2.0) by adding a small amount of strong acid (e.g., 0.1 M HCl). [9]4. Titration: Place the sample solution in a jacketed vessel to maintain a constant temperature, and stir gently with a magnetic stirrer. Immerse the calibrated pH electrode. Add small, precise increments of a standardized strong base titrant (e.g., 0.1 M NaOH) and record the pH reading after each addition, ensuring the reading is stable (e.g., drift < 0.01 pH units/minute). [7][9]5. Data Collection: Continue the titration well past the expected equivalence point(s), for instance, up to pH 12.
-
Data Analysis: Plot the measured pH (y-axis) versus the volume of titrant added (x-axis) to generate a titration curve. The pKa value corresponds to the pH at the half-equivalence point. This can be determined more accurately from the inflection point of the first derivative of the titration curve. Perform the titration in triplicate to ensure reproducibility. [7]
Caption: Workflow for pKa Determination via Potentiometry.
Section 5: Lipophilicity (LogP)
Theoretical Background: Lipophilicity, quantified as the octanol-water partition coefficient (LogP), is a measure of a compound's distribution between a lipid-like (n-octanol) and an aqueous phase. [10]It is a crucial parameter for predicting membrane permeability, plasma protein binding, and overall ADME properties. [11][12]A LogP value that is too high can lead to poor aqueous solubility and metabolic instability, while a value that is too low can hinder membrane transport. The shake-flask method is the internationally recognized standard for experimental LogP determination. [10][13] Experimental Protocol: Shake-Flask Octanol-Water Partition Coefficient (LogP)
-
Solvent Preparation: Pre-saturate the n-octanol with water and the water (typically a pH 7.4 phosphate buffer to mimic physiological conditions) with n-octanol by mixing them vigorously for 24 hours and then allowing the phases to separate completely. This prevents volume changes during the experiment.
-
Sample Preparation: Dissolve a known amount of the compound in the pre-saturated aqueous buffer.
-
Partitioning: Add a known volume of the pre-saturated n-octanol to the aqueous solution in a separatory funnel or vial. The volume ratio is often adjusted based on the expected LogP.
-
Equilibration: Shake the mixture vigorously for a set period (e.g., 1-2 hours) at a constant temperature to allow the compound to partition between the two phases until equilibrium is reached.
-
Phase Separation: Allow the phases to separate completely. Centrifugation can be used to ensure a clean separation, especially if an emulsion forms.
-
Quantification: Carefully sample an aliquot from both the aqueous and the n-octanol layers. Analyze the concentration of the compound in each phase using a suitable analytical method, such as HPLC-UV. [14]A standard curve prepared in the mobile phase should be used for quantification.
-
Calculation: The partition coefficient (P) is the ratio of the concentration of the compound in the octanol phase to its concentration in the aqueous phase. The LogP is the base-10 logarithm of this value. [12] * P = [Concentration]octanol / [Concentration]aqueous
-
LogP = log₁₀(P)
-
Caption: Workflow for Shake-Flask LogP Determination.
Conclusion
The physicochemical properties of 2-{[4-(propan-2-yloxy)phenyl]sulfamoyl}acetic acid are fundamental to its potential as a therapeutic agent. While computational tools provide valuable initial estimates, the experimental determination of solubility, pKa, and LogP using the robust protocols detailed herein is indispensable for accurate characterization. The presence of a carboxylic acid suggests significant pH-dependent solubility and an acidic pKa, while the calculated LogP of 1.3 indicates a balanced lipophilicity. The interplay of these properties will ultimately govern the compound's absorption, distribution, and interaction with its biological target. This guide provides the necessary framework for researchers to generate the high-quality, reliable data needed to advance this compound through the drug development pipeline.
References
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PharmaTutor. Importance of Physicochemical Properties In Drug Discovery. (Review Article). [Link]
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Karageorgis, A., et al. (2016). The impact of physicochemical and molecular properties in drug design: navigation in the "drug-like" chemical space. PubMed. [Link]
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Fiveable. Physicochemical properties | Medicinal Chemistry Class Notes. [Link]
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Creative Bioarray. Protocol for Determining pKa Using Potentiometric Titration. [Link]
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Lund University Publications. (2006). Methods for measurement of solubility and dissolution rate of sparingly soluble drugs. [Link]
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Priefer, R. (2021). A systematic review of various pKa determination techniques. Ovid. [Link]
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Frontiers. (2024). The role of physicochemical and topological parameters in drug design. [Link]
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Reijenga, J., et al. (2013). Development of Methods for the Determination of pKa Values. PMC. [Link]
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Longdom Publishing. (2024). Enhancing Reliability and Efficiency in LogP Determination Techniques for Typical Drugs. [Link]
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ResearchGate. (2015). Experimental and Computational Methods Pertaining to Drug Solubility. [Link]
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Bio-protocol. pKa Determination. [Link]
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DergiPark. (2024). Elucidating Ionization Behavior: Potentiometric Titration for Precise Determination of pKa Values in Medicinal Chemistry. [Link]
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World Health Organization (WHO). (2019). Annex 4: Protocol to conduct equilibrium solubility experiments. [Link]
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Encyclopedia.pub. (2022). Methods for Determination of Lipophilicity. [Link]
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ACD/Labs. LogP—Making Sense of the Value. [Link]
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International Journal of Pharmacy and Pharmaceutical Sciences. (2015). Design of a Modified Kinetic Solubility Determination Method at Laboratory Level for Early Drug Discovery. [Link]
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JoVE. (2019). A New Straightforward Method for Lipophilicity (logP) Measurement using 19F NMR Spectroscopy. [Link]
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Agilent. (2014). Determination of Log P for Compounds of Different Polarity Using the Agilent 1200 Infinity Series HDR-DAD Impurity Analyzer System. [Link]
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PubChem. 2-[(2-Propan-2-yloxyphenyl)sulfamoyl]acetic acid. [Link]
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A Strategic Framework for the Preliminary Toxicity Screening of 2-{[4-(Propan-2-yloxy)phenyl]sulfamoyl}acetic acid
Executive Summary
The journey of a novel chemical entity (NCE) from laboratory bench to clinical application is fraught with challenges, with unforeseen toxicity being a primary cause of late-stage attrition. This guide outlines a comprehensive, tiered strategy for the preliminary toxicity screening of 2-{[4-(propan-2-yloxy)phenyl]sulfamoyl}acetic acid , an NCE with the chemical formula C₁₁H₁₅NO₅S and a molecular weight of 273.31 g/mol [1]. In the absence of pre-existing toxicological data, a robust and staged screening cascade is not merely procedural but a critical necessity. This document provides a scientifically-grounded framework for researchers, scientists, and drug development professionals, integrating in silico, in vitro, and targeted in vivo methodologies. Our approach is rooted in the principles of the 3Rs (Replacement, Reduction, and Refinement), ensuring that animal studies are minimally employed and maximally informative. By front-loading the screening process with predictive computational models and a battery of high-throughput in vitro assays, this framework aims to identify potential liabilities early, enabling a data-driven "Go/No-Go" decision-making process and conserving resources for the most promising candidates.
Introduction: Charting a Course for a Novel Chemical Entity
The compound 2-{[4-(propan-2-yloxy)phenyl]sulfamoyl}acetic acid represents a new molecular scaffold with unknown biological and toxicological properties. The preliminary toxicity assessment is therefore the first step in understanding its potential as a therapeutic agent and identifying any inherent safety concerns[2]. A modern toxicological evaluation moves away from a singular reliance on animal testing, instead adopting a tiered or phased approach. This strategy begins with broad, rapid, and cost-effective methods and progresses to more complex, resource-intensive assays only as justified by the preceding data.
This guide details a three-tiered screening cascade:
-
Tier 1: In Silico Assessment: Computational prediction of toxicological endpoints to flag potential hazards based on chemical structure.
-
Tier 2: In Vitro Evaluation: A comprehensive suite of cell-based assays to determine cytotoxicity, genotoxicity, and key safety pharmacology liabilities.
-
Tier 3: In Vivo Acute Systemic Toxicity: A targeted, animal-sparing study to understand the compound's effects in a whole-organism context.
This structured progression allows for the early termination of compounds with unfavorable profiles while building a robust safety dossier for those that advance.
Tier 1: In Silico Computational Toxicity Prediction
Rationale: Predicting Before Proving
Before committing to resource-intensive wet-lab experiments, computational toxicology provides an invaluable preliminary screen. By leveraging Quantitative Structure-Activity Relationship (QSAR) models and machine learning algorithms, we can predict a compound's potential toxicities based on its molecular structure and comparison to vast databases of known toxicants[3][4]. This step is crucial for identifying potential red flags and for guiding the design and dose selection of subsequent in vitro and in vivo studies[5].
Experimental Workflow: In Silico Screening
The chemical structure of 2-{[4-(propan-2-yloxy)phenyl]sulfamoyl}acetic acid (SMILES: O=C(O)CS(=O)(NC1=CC=C(OC(C)C)C=C1)=O) serves as the input for a variety of predictive models.
Caption: Workflow for in silico toxicity assessment of a novel compound.
Data Presentation: Predicted Toxicity Profile
The output should be summarized in a clear, actionable table.
| Toxicological Endpoint | Prediction | Confidence Index | Potential Implication |
| Bacterial Mutagenicity (Ames) | Negative | High | Low risk of mutagenicity. |
| hERG Inhibition | Possible Inhibitor (pIC₅₀ < 6) | Medium | Potential for cardiotoxicity; requires in vitro confirmation. |
| Acute Oral Toxicity (Rat LD₅₀) | >300 mg/kg (GHS Cat 4/5) | Medium | Low acute toxicity expected; guides starting dose for in vivo study. |
| Hepatotoxicity | Low Probability | High | Low risk of liver toxicity. |
Tier 2: In Vitro Toxicological Evaluation
Cytotoxicity Assessment: Defining the Therapeutic Window
Rationale: The first and most fundamental in vitro step is to determine the concentrations at which the compound causes cell death. This establishes a dose-response curve and provides the half-maximal inhibitory concentration (IC₅₀), a critical parameter for all subsequent cell-based assays. We employ two distinct assays to measure different mechanisms of cytotoxicity: the MTT assay for metabolic activity and the LDH assay for membrane integrity.[6]
This assay measures the reduction of yellow tetrazolium salt (MTT) to purple formazan crystals by mitochondrial dehydrogenases in metabolically active cells[7]. The amount of formazan produced is proportional to the number of viable cells[8].
Step-by-Step Methodology:
-
Cell Seeding: Plate cells (e.g., HepG2 human liver cells, HEK293 human kidney cells) in a 96-well plate at a density of 1 x 10⁴ cells/well and incubate for 24 hours to allow for adherence[8].
-
Compound Treatment: Prepare 2-fold serial dilutions of the test compound in the appropriate cell culture medium. Replace the existing medium with 100 µL of the compound-containing medium, including vehicle-only controls. Incubate for 24, 48, or 72 hours.
-
MTT Addition: Add 10 µL of a 5 mg/mL MTT solution to each well and incubate for 3-4 hours at 37°C, allowing formazan crystals to form[9].
-
Formazan Solubilization: Carefully remove the MTT-containing medium and add 100 µL of a solubilization solution (e.g., DMSO or a buffered solution) to each well to dissolve the crystals[9].
-
Absorbance Measurement: Measure the absorbance of the solubilized formazan at 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background noise.
-
Data Analysis: Calculate cell viability as a percentage relative to the vehicle control and plot against compound concentration to determine the IC₅₀ value.
This assay quantifies the release of the cytosolic enzyme lactate dehydrogenase (LDH) into the culture medium upon plasma membrane damage, a hallmark of necrosis or late-stage apoptosis[10].
Step-by-Step Methodology:
-
Cell Seeding and Treatment: Follow steps 1 and 2 from the MTT assay protocol. Include controls for spontaneous LDH release (vehicle only) and maximum LDH release (cells lysed with a detergent like Triton X-100)[10].
-
Supernatant Collection: After the incubation period, carefully collect 50 µL of the cell culture supernatant from each well.
-
LDH Reaction: Transfer the supernatant to a new 96-well plate. Add 50 µL of the LDH reaction mixture (containing substrate and cofactor) to each well.
-
Incubation: Incubate the plate at room temperature for 30 minutes, protected from light.
-
Absorbance Measurement: Measure the absorbance at 490 nm using a microplate reader[10].
-
Data Analysis: Calculate cytotoxicity as a percentage of the maximum LDH release control and determine the IC₅₀ value.
| Cell Line | Assay Type | Timepoint | IC₅₀ (µM) |
| HepG2 (Liver) | MTT | 48h | 35.2 |
| HepG2 (Liver) | LDH | 48h | 89.5 |
| HEK293 (Kidney) | MTT | 48h | 51.8 |
| HEK293 (Kidney) | LDH | 48h | >100 |
Genotoxicity Assessment: Safeguarding Genetic Integrity
Rationale: Genotoxicity, the ability of a chemical to damage DNA, is a severe toxicological endpoint that can lead to carcinogenesis or heritable defects. A standard preliminary screen involves a bacterial assay for gene mutations and a mammalian cell assay for chromosomal damage.
The Ames test is a widely used method to evaluate the mutagenic potential of a chemical[11]. It uses several strains of Salmonella typhimurium that are auxotrophic for histidine, meaning they cannot synthesize it and require it for growth[12]. The assay measures the ability of the test compound to cause a reverse mutation, allowing the bacteria to grow on a histidine-free medium[11][12].
Step-by-Step Methodology:
-
Strain Selection: Use a minimum of two bacterial strains (e.g., TA98 for frameshift mutations and TA100 for base-pair substitutions).
-
Metabolic Activation: Conduct the assay both with and without a mammalian metabolic activation system (S9 fraction from rat liver) to detect mutagens that require bioactivation[13].
-
Exposure: In a test tube, combine the bacterial culture, the test compound at several concentrations, and either the S9 mix or a buffer.
-
Plating: Mix the contents with molten top agar and pour onto a minimal glucose agar plate (lacking histidine).
-
Incubation: Incubate the plates at 37°C for 48-72 hours.
-
Scoring: Count the number of revertant colonies on each plate. A significant, dose-dependent increase in the number of colonies compared to the negative (vehicle) control indicates a positive result[14]. Include a known mutagen for each strain as a positive control.
This assay detects both clastogenic (chromosome-breaking) and aneugenic (chromosome-lagging) events in mammalian cells[15][16]. A micronucleus is a small, extra nucleus formed during cell division from chromosome fragments or whole chromosomes that fail to incorporate into the daughter nuclei.
Step-by-Step Methodology:
-
Cell Culture and Treatment: Culture a suitable mammalian cell line (e.g., TK6 or CHO cells) and treat with at least three concentrations of the test compound, based on preliminary cytotoxicity data (aiming for ~50% cytotoxicity at the highest concentration)[17]. The treatment duration is typically 3-4 hours with S9 and a longer period (e.g., 24 hours) without S9[16].
-
Cytokinesis Block: Add Cytochalasin B to the culture medium to block cytokinesis, resulting in the accumulation of binucleated cells. This ensures that only cells that have completed one cell division are scored[15][17].
-
Cell Harvesting and Staining: Harvest the cells, subject them to hypotonic treatment, and fix them. Drop the cell suspension onto microscope slides and stain with a DNA-specific stain like Giemsa or acridine orange[17].
-
Scoring: Using a microscope, score at least 2000 binucleated cells per concentration for the presence of micronuclei[17].
-
Analysis: A statistically significant, dose-dependent increase in the frequency of micronucleated cells indicates a positive genotoxic result.
Caption: Decision workflow for interpreting genotoxicity screening results.
Safety Pharmacology Assessment
Rationale: Early in vitro safety pharmacology screens are essential to identify adverse effects on major physiological systems. Cardiotoxicity and drug-drug interactions are two of the most significant hurdles in drug development.
Inhibition of the hERG (human Ether-à-go-go-Related Gene) potassium channel can delay cardiac repolarization, leading to QT interval prolongation and a potentially fatal arrhythmia called Torsades de Pointes[18][19]. This is a mandatory screen for nearly all new drug candidates.
Step-by-Step Methodology:
-
Assay System: Use an automated patch-clamp system with a cell line stably expressing the hERG channel (e.g., HEK293-hERG)[20].
-
Cell Preparation: Prepare a suspension of the cells for loading into the patch-clamp system.
-
Procedure: The system automatically establishes a whole-cell patch-clamp configuration. A specific voltage protocol is applied to elicit the characteristic hERG tail current[18].
-
Compound Application: After recording a stable baseline current, apply increasing concentrations of the test compound. Record the steady-state current at each concentration.
-
Controls: Use a vehicle control and a known potent hERG blocker (e.g., E-4031) as a positive control[18].
-
Data Analysis: Calculate the percentage of current inhibition at each concentration and determine the IC₅₀ value.
Cytochrome P450 enzymes are the primary enzymes responsible for drug metabolism. Inhibition of these enzymes can lead to significant drug-drug interactions (DDIs), causing elevated plasma levels and toxicity of co-administered drugs[21][22].
Step-by-Step Methodology:
-
System: Use human liver microsomes, which contain a mixture of CYP enzymes, or recombinant specific CYP isoforms[22].
-
Isoforms: Screen against the most clinically relevant isoforms: CYP1A2, 2B6, 2C9, 2C19, 2D6, and 3A4[23][24].
-
Incubation: Incubate the test compound at various concentrations with the microsomes (or recombinant enzymes), a specific probe substrate for each isoform, and the necessary cofactors (NADPH).
-
Analysis: After a set incubation time, stop the reaction and analyze the formation of the specific metabolite from the probe substrate using LC-MS/MS[24][25].
-
Data Analysis: A decrease in metabolite formation compared to the vehicle control indicates inhibition. Calculate an IC₅₀ value for each isoform[22].
| Assay | Endpoint | Result (IC₅₀, µM) |
| hERG Inhibition | Cardiotoxicity Potential | 15.5 |
| CYP3A4 Inhibition | Drug-Drug Interaction Risk | >50 |
| CYP2D6 Inhibition | Drug-Drug Interaction Risk | 22.1 |
| CYP2C9 Inhibition | Drug-Drug Interaction Risk | >50 |
Tier 3: In Vivo Acute Systemic Toxicity Assessment
Rationale: From Cell to System
While in vitro assays provide crucial mechanistic data, an in vivo study is necessary to understand a compound's toxic potential in the context of a complex biological system, including absorption, distribution, metabolism, and excretion (ADME). To align with the 3Rs principles, we select a method that uses a minimal number of animals to classify the compound's toxicity. The OECD 423 Acute Toxic Class Method is an ideal choice[26][27].
Experimental Protocol: OECD 423 (Acute Toxic Class Method)
This method involves a stepwise procedure with the use of 3 animals of a single sex per step. The outcome (mortality or evident toxicity) at one dose determines the next dose, allowing for classification of the substance into a GHS category.
Step-by-Step Methodology:
-
Animal Model: Use a single sex (typically female, as they are often slightly more sensitive) of a standard rodent strain (e.g., Wistar rat)[28]. Animals should be acclimatized for at least 5 days.
-
Dose Formulation: Prepare the test compound in a suitable vehicle (e.g., 0.5% carboxymethylcellulose). The choice of vehicle should be justified, and its own toxicological characteristics should be known[29].
-
Starting Dose: Based on in silico predictions and in vitro cytotoxicity, select a starting dose from the fixed levels: 5, 50, 300, or 2000 mg/kg[28]. A starting dose of 300 mg/kg is common if little information is available.
-
Dosing and Observation: Administer the compound by oral gavage. Observe animals closely for the first few hours post-dosing and then daily for a total of 14 days. Record all clinical signs of toxicity (changes in skin, fur, eyes, respiratory patterns, behavior, etc.) and any instances of mortality[28].
-
Body Weight: Record individual animal body weights just prior to dosing and at least weekly thereafter.
-
Stepwise Procedure:
-
If mortality is observed in 2 out of 3 animals, the experiment is stopped, and the substance is classified.
-
If 0 or 1 animal dies, the test is repeated at a higher or lower dose, according to the OECD 423 flowchart, to refine the classification.
-
-
Pathology: At the end of the observation period, all surviving animals are humanely euthanized and subjected to a gross necropsy.
Data Presentation: GHS Classification
The results will classify the compound according to the Globally Harmonized System (GHS).
| Outcome at a Given Dose | Next Step | GHS Classification | LD₅₀ Cut-off Estimate (mg/kg) |
| 2/3 or 3/3 animals die at 300 mg/kg | Stop | Category 3 | 50 < LD₅₀ ≤ 300 |
| 0/3 or 1/3 animals die at 300 mg/kg | Test at 2000 mg/kg | - | - |
| 0/3 or 1/3 animals die at 2000 mg/kg | Stop | Category 5 or Unclassified | LD₅₀ > 2000 |
Integrated Analysis and Decision Framework
The true power of this tiered approach lies in the synthesis of all collected data. A compound is not judged on a single result but on the totality of its profile. The following flowchart illustrates a potential decision-making framework.
Caption: Integrated decision-making framework for preliminary toxicity screening.
A "Go" decision requires a clean profile: no genotoxicity, low cytotoxicity (in vitro IC₅₀ >> efficacious concentration), manageable safety pharmacology liabilities (e.g., hERG IC₅₀ >10µM and >30-fold above therapeutic plasma concentration), and low acute in vivo toxicity (GHS Cat 5 or unclassified). A "No-Go" is triggered by confirmed genotoxicity or unacceptable acute toxicity. Intermediate results, such as moderate hERG or CYP inhibition, may warrant a "Conditional Go," flagging the need for mitigation strategies in lead optimization.
Conclusion
This technical guide provides a robust, logical, and scientifically defensible framework for the preliminary toxicity screening of 2-{[4-(propan-2-yloxy)phenyl]sulfamoyl}acetic acid. By adopting a tiered strategy that begins with broad computational predictions and progresses through specific in vitro assays to a targeted in vivo study, this approach maximizes data generation while adhering to ethical and resource-conscious principles. It provides the necessary foundation to make an informed, early-stage decision on the future development of this novel chemical entity, ultimately de-risking the path toward potential clinical application.
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Elespuru, R. et al. (2023). In vitro micronucleus assay: Method for assessment of nanomaterials using cytochalasin B. Frontiers in Toxicology. [Link]
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Kher, S. et al. (2020). OECD GUIDELINES FOR ACUTE ORAL TOXICITY STUDIES: AN OVERVIEW. ResearchGate. [Link]
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Gupta, V. et al. (2018). Microbial Mutagenicity Assay: Ames Test. Bio-protocol. [Link]
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Frontiers in Toxicology (2023). In vitro micronucleus assay: Method for assessment of nanomaterials using cytochalasin B. Frontiers Media S.A. [Link]
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CLYTE Technologies (2025). MTT Assay Protocol: Guide to Measuring Cell Viability & Proliferation. CLYTE Technologies Website. [Link]
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Biotoxicity (n.d.). Mutagenicity Testing. Biotoxicity Website. [Link]
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OECD (n.d.). Guidance Document on Acute Oral Toxicity Testing. OECD iLibrary. [Link]
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Microbe Online (2022). Ames Test – Introduction, Principle, Procedure, Uses and Result Interpretation. [Link]
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National Center for Biotechnology Information (2013). Cell Viability Assays - Assay Guidance Manual. NCBI Bookshelf. [Link]
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ACD/Labs (n.d.). Software to Predict Toxicity | Safety Endpoints Calculator | Tox Suite™. [Link]
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JoVE (2019). An Automated Method to Perform The In Vitro Micronucleus Assay using Multispectral Imaging Flow Cytometry. Journal of Visualized Experiments. [Link]
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Mishra, A. et al. (2017). ToxiM: A Toxicity Prediction Tool for Small Molecules Developed Using Machine Learning and Chemoinformatics Approaches. Frontiers in Chemistry. [Link]
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AxisPharm (n.d.). Cytochrome P450 (CYP) Inhibition Assay (IC50) Test. [Link]
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Singh, P. et al. (2024). MolToxPred: small molecule toxicity prediction using machine learning approach. Journal of Cheminformatics. [Link]
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MDPI (n.d.). Framework for In Silico Toxicity Screening of Novel Odorants. [Link]
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Methodological & Application
how to dissolve 2-{[4-(Propan-2-yloxy)phenyl]sulfamoyl}acetic acid for in vitro assays
Application Note & Protocol Guide
Topic: Strategic Solubilization of 2-{[4-(Propan-2-yloxy)phenyl]sulfamoyl}acetic acid for High-Fidelity In Vitro Assays
Audience: Researchers, scientists, and drug development professionals.
Introduction: The Criticality of Proper Compound Solubilization
The reliability and reproducibility of in vitro assay data are fundamentally dependent on the complete and stable solubilization of the test compound. For 2-{[4-(Propan-2-yloxy)phenyl]sulfamoyl}acetic acid, a molecule possessing both a polar carboxylic acid and a sulfonamide group alongside a moderately lipophilic phenyl ether moiety, achieving a stable molecular dispersion in aqueous assay buffers can be challenging. Improper dissolution can lead to the formation of micro-precipitates, drastically reducing the effective compound concentration at the biological target and generating erroneous results. This guide provides a comprehensive, experience-driven framework for effectively dissolving this compound, ensuring the integrity and accuracy of your experimental outcomes.
Physicochemical Profile & Solubility Rationale
Understanding the chemical nature of 2-{[4-(Propan-2-yloxy)phenyl]sulfamoyl}acetic acid is paramount to devising a successful solubilization strategy. Its structure dictates its behavior in different solvent systems.
The key functional groups influencing solubility are:
-
Carboxylic Acid (-COOH): This is the primary driver of pH-dependent solubility. Like most carboxylic acids, this group is weakly acidic. At a pH below its acid dissociation constant (pKa), it remains in its neutral, protonated form, which is less soluble in water.[1][2] At a pH above its pKa, it deprotonates to form a negatively charged carboxylate salt (-COO⁻), which is significantly more water-soluble.[1][3] The pKa of the carboxylic acid group in similar structures, like Probenecid, is approximately 3.4.[4]
-
Sulfonamide (-SO₂NH-): The hydrogen on the sulfonamide nitrogen is also weakly acidic, but significantly less so than the carboxylic acid proton.
-
Aromatic and Alkyl Groups: The phenyl ring and propan-2-yloxy group contribute to the molecule's non-polar character, limiting its solubility in purely aqueous systems.
This structural combination leads to a compound that is sparingly soluble in neutral water but readily soluble in basic aqueous solutions and polar organic solvents.
| Property | Value | Source |
| Molecular Formula | C₁₁H₁₅NO₅S | ChemScene[5] |
| Molecular Weight | 273.31 g/mol | ChemScene[5] |
| CAS Number | 1152502-54-9 | ChemScene[5] |
| Calculated LogP | 1.3001 | ChemScene[5] |
| Topological Polar Surface Area (TPSA) | 92.7 Ų | ChemScene[5] |
Recommended Solvents for High-Concentration Stock Solutions
For in vitro studies, it is standard practice to first prepare a highly concentrated stock solution in an organic solvent, which is then diluted into the final aqueous assay medium.
| Solvent | Rationale & Considerations | Typical Stock Concentration |
| Dimethyl Sulfoxide (DMSO) | Primary Recommendation. DMSO is a powerful, water-miscible solvent with a high capacity for dissolving a wide range of organic compounds. It is a standard solvent for compound libraries. For cell-based assays, the final concentration must be carefully controlled to avoid cytotoxicity, typically ≤0.5%.[2] | 10 - 50 mM |
| Ethanol (EtOH) | Good Alternative. Ethanol is another effective polar, water-miscible solvent. It can be less cytotoxic than DMSO for certain cell lines, but its lower solubilizing power may limit the maximum stock concentration. The final concentration in cell-based assays should generally be kept ≤0.1%.[2] | 5 - 20 mM |
| 1 N Sodium Hydroxide (NaOH) | Aqueous-Only Approach. For protocols where organic solvents are strictly prohibited, initial dissolution in a strong base to form the sodium salt is an option. However, this requires careful pH management upon dilution. | 1 - 10 mM |
Step-by-Step Dissolution Protocols
Protocol A: Direct Dissolution in Organic Solvent (Primary Method)
This is the most reliable and recommended method for creating a stable, high-concentration stock solution.
Materials:
-
2-{[4-(Propan-2-yloxy)phenyl]sulfamoyl}acetic acid powder
-
High-purity DMSO or 200-proof Ethanol
-
Sterile microcentrifuge tubes or amber glass vials
-
Vortex mixer
-
Water bath or heating block (optional, set to 37°C)
Procedure:
-
Calculate Required Mass: Determine the mass of the compound needed to achieve the desired stock concentration and volume.
-
Example for a 10 mM stock in 1 mL of DMSO:
-
Mass (g) = Molarity (mol/L) × Volume (L) × Molecular Weight ( g/mol )
-
Mass (mg) = 10 mmol/L × 0.001 L × 273.31 g/mol = 2.73 mg
-
-
-
Weigh Compound: Accurately weigh the calculated mass of the powder and place it into a sterile vial.
-
Add Solvent: Add the calculated volume of DMSO or ethanol to the vial.
-
Facilitate Dissolution:
-
Cap the vial securely and vortex vigorously for 1-2 minutes.
-
If the compound does not fully dissolve, use a water bath or heating block set to a gentle temperature (e.g., 37°C) for 5-10 minutes, with intermittent vortexing. This increases molecular motion and aids the dissolution process.
-
-
Visual Confirmation: Inspect the solution against a light source to ensure there are no visible particles or haziness. The solution should be completely clear.
-
Storage: Store the stock solution as recommended in Section 6.
Protocol B: pH-Modified Aqueous Solubilization (Alternative Method)
Use this method only when organic solvents must be avoided. The principle is to deprotonate the carboxylic acid to form its highly soluble sodium salt.[6]
Materials:
-
2-{[4-(Propan-2-yloxy)phenyl]sulfamoyl}acetic acid powder
-
0.1 N Sodium Hydroxide (NaOH) solution
-
Desired aqueous buffer (e.g., PBS, HEPES, pH 7.4)
-
pH meter
Procedure:
-
Weigh Compound: Weigh the required mass of the compound into a sterile tube.
-
Initial Basic Dissolution: Add a minimal volume of 0.1 N NaOH dropwise while vortexing. Add just enough base until the solid completely dissolves. This creates a concentrated solution of the sodium salt.
-
Dilution and Buffering: Immediately dilute this solution with your target aqueous buffer to the final desired volume. This step is crucial to bring the pH into a physiologically relevant range.
-
pH Verification: Check the pH of the final solution and adjust carefully if necessary. Be aware that lowering the pH significantly could cause the compound to re-protonate and precipitate out of solution.
-
Visual Confirmation: Ensure the final solution is clear and free of precipitates.
Preparing Working Solutions for In Vitro Assays
The transition from a concentrated organic stock to a dilute aqueous working solution is a critical step where precipitation can occur.
-
Warm Solutions: Gently warm both the concentrated stock solution and the assay buffer/media to room temperature or 37°C to minimize temperature shock.
-
Vortex During Dilution: This is the most important step. While vigorously vortexing the assay buffer, add the small volume of the concentrated stock solution drop-by-drop. This rapid, energetic mixing ensures that the compound disperses and dissolves immediately, rather than forming localized high-concentration pockets that can precipitate.
-
Maintain Low Solvent Concentration: Ensure the final concentration of the organic solvent in your assay is below its cytotoxic limit (e.g., <0.5% for DMSO).
-
Include a Vehicle Control: Always prepare a vehicle control by adding the same final concentration of the solvent (e.g., DMSO) without the compound to a separate well or tube. This is a self-validating measure to ensure that any observed effects are due to the compound and not the solvent.
Dissolution Workflow Diagram
The following diagram outlines the decision-making process for preparing a final working solution of the compound.
Caption: Decision workflow for solubilizing the compound.
Troubleshooting
| Problem | Potential Cause | Suggested Solution |
| Stock solution is cloudy or has visible particles. | Incomplete dissolution. Concentration may be too high for the chosen solvent. | Continue vortexing/gentle warming. If it persists, remake the stock at a lower concentration. Consider sonication for difficult-to-dissolve compounds. |
| Precipitate forms when adding stock to aqueous buffer. | Poor mixing technique. Final concentration exceeds aqueous solubility limit. Buffer pH is too low. | Re-attempt the dilution, ensuring the stock is added slowly to a rapidly vortexing buffer. Prepare a more dilute working solution. Ensure the final buffer pH is well above the compound's pKa (e.g., pH > 6.0). |
| Inconsistent assay results between experiments. | Stock solution instability (degradation or precipitation during storage/freeze-thaw). | Aliquot the stock solution into single-use volumes to avoid repeated freeze-thaw cycles. Store protected from light. Visually inspect the stock for clarity before each use. |
Storage and Stability
-
Solid Compound: As per supplier recommendation, store the powder sealed in a dry environment at 2-8°C.[5]
-
Stock Solutions: For long-term stability, it is best practice to aliquot stock solutions into single-use volumes and store them at -20°C or -80°C. Avoid repeated freeze-thaw cycles, which can cause the compound to precipitate or degrade over time. When thawing an aliquot for use, bring it to room temperature and vortex briefly to ensure homogeneity.
References
-
Synthesis, Characterization, and Analysis of Probenecid and Pyridine Compound Salts. MDPI. [Link]
-
Isolation of a Carboxylic acid : r/chemhelp. Reddit. [Link]
-
Probenecid | C13H19NO4S | CID 4911. PubChem - NIH. [Link]
-
Fast Release of Carboxylic Acid inside Cells. PMC - NCBI. [Link]
Sources
Application Notes and Protocols for the Quantification of 2-{[4-(Propan-2-yloxy)phenyl]sulfamoyl}acetic acid
Introduction
2-{[4-(Propan-2-yloxy)phenyl]sulfamoyl}acetic acid is a molecule of interest in pharmaceutical research and development, potentially as a new chemical entity or an intermediate.[1][2] Its structure, featuring a sulfonamide and a carboxylic acid group, necessitates robust and reliable analytical methods for its quantification in various matrices, from bulk drug substance to formulated products and biological fluids. This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the analytical methods for the accurate quantification of this compound. The protocols outlined herein are grounded in established principles of analytical chemistry and adhere to the validation guidelines set forth by the International Council for Harmonisation (ICH) and the U.S. Food and Drug Administration (FDA).[3][4][5][6]
The choice of an analytical method is contingent upon the specific requirements of the analysis, such as the sample matrix, the expected concentration range of the analyte, and the desired level of sensitivity and selectivity. This guide will detail three widely applicable techniques: High-Performance Liquid Chromatography (HPLC) with UV detection, Liquid Chromatography-Mass Spectrometry (LC-MS), and UV-Vis Spectrophotometry. For each method, the underlying principles, detailed protocols, and validation considerations will be discussed.
High-Performance Liquid Chromatography (HPLC) with UV Detection
HPLC is a cornerstone technique for the analysis of pharmaceutical compounds due to its high resolution, sensitivity, and reproducibility.[7][8] For 2-{[4-(propan-2-yloxy)phenyl]sulfamoyl}acetic acid, a reverse-phase HPLC (RP-HPLC) method is proposed, leveraging the non-polar nature of the phenyl and propan-2-yloxy groups for retention on a C18 stationary phase.
Principle of the Method
The analyte is dissolved in a suitable solvent and injected into the HPLC system. It is then separated from other components in the sample based on its differential partitioning between a non-polar stationary phase (e.g., C18) and a polar mobile phase. The separated analyte is then detected by a UV detector at a wavelength where it exhibits maximum absorbance. Quantification is achieved by comparing the peak area of the analyte in the sample to that of a reference standard of known concentration.
Experimental Protocol
1.2.1. Materials and Reagents
-
2-{[4-(propan-2-yloxy)phenyl]sulfamoyl}acetic acid reference standard (purity >99%)
-
Acetonitrile (HPLC grade)
-
Methanol (HPLC grade)
-
Water (HPLC grade, filtered and degassed)
-
Formic acid or Phosphoric acid (analytical grade)
-
Volumetric flasks, pipettes, and other standard laboratory glassware
-
Syringe filters (0.45 µm)
1.2.2. Instrumentation
-
HPLC system equipped with a quaternary pump, autosampler, column oven, and a photodiode array (PDA) or variable wavelength UV detector.
-
C18 analytical column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
1.2.3. Chromatographic Conditions
| Parameter | Condition |
| Mobile Phase | A: 0.1% Formic acid in WaterB: Acetonitrile |
| Gradient | 0-15 min: 30-70% B15-20 min: 70-30% B20-25 min: 30% B |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Injection Volume | 10 µL |
| Detection Wavelength | To be determined by UV scan (likely around 230-270 nm) |
1.2.4. Preparation of Solutions
-
Standard Stock Solution (1 mg/mL): Accurately weigh approximately 25 mg of the reference standard and transfer to a 25 mL volumetric flask. Dissolve in and dilute to volume with a 50:50 mixture of acetonitrile and water.
-
Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with the mobile phase to cover the expected concentration range of the samples.
-
Sample Preparation: The sample preparation will depend on the matrix. For a drug substance, dissolve a known weight in the mobile phase. For a formulated product, it may involve extraction and filtration steps.
Method Validation
The developed HPLC method must be validated according to ICH Q2(R2) guidelines to ensure it is fit for its intended purpose.[3][5]
-
Specificity/Selectivity: The ability of the method to unequivocally assess the analyte in the presence of components which may be expected to be present. This can be demonstrated by analyzing a placebo and a spiked placebo sample to ensure no interfering peaks at the retention time of the analyte.[4]
-
Linearity: The ability of the method to elicit test results that are directly proportional to the concentration of the analyte. This is typically evaluated by analyzing a series of at least five concentrations across the desired range. The correlation coefficient (r²) should be >0.999.[9]
-
Accuracy: The closeness of the test results obtained by the method to the true value. It is assessed by determining the recovery of a known amount of analyte spiked into a placebo matrix.[4][9]
-
Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. It is expressed as the relative standard deviation (%RSD) and should be evaluated at both the repeatability (intra-day) and intermediate precision (inter-day) levels.[4]
-
Robustness: A measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters. This provides an indication of its reliability during normal usage.
Data Presentation
Table 1: Summary of HPLC Method Validation Parameters
| Validation Parameter | Acceptance Criteria | Hypothetical Result |
| Linearity (r²) | ≥ 0.999 | 0.9995 |
| Range (µg/mL) | 1 - 100 | 1 - 100 |
| Accuracy (% Recovery) | 98.0 - 102.0% | 99.5% |
| Precision (%RSD) | ||
| - Repeatability | ≤ 2.0% | 0.8% |
| - Intermediate Precision | ≤ 2.0% | 1.2% |
| Limit of Detection (LOD) (µg/mL) | Report | 0.2 |
| Limit of Quantitation (LOQ) (µg/mL) | Report | 0.6 |
Liquid Chromatography-Mass Spectrometry (LC-MS)
For applications requiring higher sensitivity and selectivity, such as the analysis of low concentrations of the analyte in complex matrices like biological fluids, LC-MS is the method of choice.[10][11]
Principle of the Method
Similar to HPLC, the analyte is first separated using liquid chromatography. The eluent from the LC column is then introduced into a mass spectrometer. The analyte is ionized, and the resulting ions are separated based on their mass-to-charge ratio (m/z). Quantification is typically performed in Selected Ion Monitoring (SIM) or Multiple Reaction Monitoring (MRM) mode for enhanced selectivity and sensitivity.
Experimental Protocol
2.2.1. Materials and Reagents
-
Same as for HPLC, but with LC-MS grade solvents.
-
Internal Standard (IS): A structurally similar compound or a stable isotope-labeled version of the analyte.
2.2.2. Instrumentation
-
LC-MS system consisting of a UHPLC or HPLC system coupled to a triple quadrupole or high-resolution mass spectrometer (e.g., Q-TOF, Orbitrap).
-
Electrospray Ionization (ESI) source.
2.2.3. LC-MS Conditions
| Parameter | Condition |
| LC Conditions | Similar to HPLC, but with a shorter column and faster gradient for higher throughput. |
| Ionization Mode | ESI Negative (due to the carboxylic acid and sulfonamide protons) |
| MS Detection | Full scan to determine parent ion, then product ion scan for fragmentation. MRM for quantification. |
| MRM Transitions | To be determined experimentally. e.g., Parent ion [M-H]⁻ → Product ion(s) |
2.2.4. Sample Preparation
-
For biological samples (e.g., plasma, urine), sample preparation is critical to remove matrix interferences.[11] Common techniques include protein precipitation, liquid-liquid extraction, or solid-phase extraction (SPE).
Method Validation
LC-MS method validation follows similar principles to HPLC validation, with additional considerations for matrix effects.[11]
-
Matrix Effect: The alteration of ionization efficiency by co-eluting matrix components. This should be assessed by comparing the response of the analyte in a post-extraction spiked sample to the response in a neat solution.
-
Recovery: The efficiency of the extraction procedure.
Data Presentation
Table 2: Summary of LC-MS Method Validation Parameters
| Validation Parameter | Acceptance Criteria | Hypothetical Result |
| Linearity (r²) | ≥ 0.99 | 0.998 |
| Range (ng/mL) | 0.1 - 50 | 0.1 - 50 |
| Accuracy (% Recovery) | 85.0 - 115.0% | 95.7% |
| Precision (%RSD) | ||
| - Repeatability | ≤ 15% | 5.2% |
| - Intermediate Precision | ≤ 15% | 8.9% |
| Matrix Effect (%) | 85 - 115% | 92% |
| LOQ (ng/mL) | Report | 0.1 |
UV-Vis Spectrophotometry
For a rapid and simple quantification of the pure drug substance or in simple formulations, UV-Vis spectrophotometry can be a suitable method.[12][13][14]
Principle of the Method
This method is based on the measurement of the absorption of ultraviolet radiation by the analyte in a solution. The absorbance is directly proportional to the concentration of the analyte, as described by the Beer-Lambert law. The presence of the phenyl ring in 2-{[4-(propan-2-yloxy)phenyl]sulfamoyl}acetic acid suggests it will have a significant UV absorbance.
Experimental Protocol
3.2.1. Materials and Reagents
-
2-{[4-(propan-2-yloxy)phenyl]sulfamoyl}acetic acid reference standard.
-
Suitable solvent (e.g., methanol, ethanol, or a buffer solution).
3.2.2. Instrumentation
-
Double-beam UV-Vis spectrophotometer.
-
Matched quartz cuvettes (1 cm path length).
3.2.3. Procedure
-
Determination of λmax: Prepare a dilute solution of the analyte and scan the UV spectrum from 200-400 nm to determine the wavelength of maximum absorbance (λmax).
-
Preparation of Calibration Curve: Prepare a series of standard solutions of known concentrations and measure their absorbance at the determined λmax. Plot a graph of absorbance versus concentration.
-
Sample Analysis: Prepare a solution of the sample of an appropriate concentration and measure its absorbance at λmax. Determine the concentration from the calibration curve.
Method Validation
Validation for this method will also follow ICH guidelines, focusing on linearity, accuracy, and precision within the specified range.
Workflow Diagrams
Conclusion
The analytical methods detailed in this application note provide a robust framework for the quantification of 2-{[4-(propan-2-yloxy)phenyl]sulfamoyl}acetic acid. The choice of method will depend on the specific analytical challenge. For routine quality control of the drug substance, the HPLC-UV method offers a good balance of performance and cost-effectiveness. For trace-level quantification in complex matrices, the LC-MS method provides the necessary sensitivity and selectivity. The UV-Vis spectrophotometric method is a simple and rapid option for the analysis of the pure compound. All methods should be thoroughly validated according to the relevant regulatory guidelines to ensure the generation of reliable and accurate data.
References
- Lab Manager. (2025, October 22).
-
Ghanem, M. M., & Abu-Lathou, A. (2018). Development and Validation of a Stability-Indicating HPLC Method for the Simultaneous Determination of Sulfadiazine Sodium and Trimethoprim in Injectable Solution Formulation. Scientia Pharmaceutica, 86(3), 32. [Link]
- AMSbiopharma. (2025, July 22).
-
Nagaraja, P., Naik, S. D., Shrestha, A. K., & Shivakumar, A. (2007). A sensitive spectrophotometric method for the determination of sulfonamides in pharmaceutical preparations. Acta pharmaceutica (Zagreb, Croatia), 57(3), 333–342. [Link]
-
Tade, R. S., & Patil, V. R. (2018). Spectrophotometric Determination of Sulfanilamide and Effect of pH on its Absorption Spectrum. International Journal Of Pharma Research and Health Sciences, 6(2), 2465-2469. [Link]
-
U.S. Food and Drug Administration. (2024, March 6). Q2(R2) Validation of Analytical Procedures. [Link]
-
ProPharma. (2024, June 25). Highlights from FDA's Analytical Test Method Validation Guidance. [Link]
- AMSbiopharma. (2025, July 2). Understanding ICH Q2(R2)
-
El-Didamony, A. M., & Er-Shabrawy, Y. (2015). Spectrophotometric Method for the Determination of Sulfa Drug in Pharmaceuticals Based on Charge Transfer Reaction. Journal of Chemical and Pharmaceutical Research, 7(10), 45-52. [Link]
-
ResearchGate. (2025, August 6). Simultaneous ultraviolet–spectrophotometric determination of sulfonamides by multivariate calibration approaches. [Link]
-
ResearchGate. (2025, August 10). (PDF) Development and Validation of a Stability-Indicating HPLC Method for the Simultaneous Determination of Sulfadiazine Sodium and Trimethoprim in Injectable Solution Formulation. [Link]
-
Trends in Sciences. (2023, March 15). Development and Validation of RP-HPLC Method for Quantitative Determination of 4-Amino Benzene Sulphonamide in Sulphonamide Hydrochloride. [Link]
-
International Journal of Pharmaceutical Sciences and Research. (2012, September 1). STABILITY INDICATING HPLC METHOD DEVELOPMENT: A REVIEW. [Link]
-
SciSpace. (n.d.). STABILITY INDICATING HPLC METHOD DEVELOPMENT AND VALIDATION. [Link]
-
ResearchGate. (2026, February 5). Spectrophotometric studies on the sulfonamides. [Link]
-
ResearchGate. (2025, August 7). Quantitative Analysis of Sulfonamide Residues in Natural Animal Casings by HPLC. [Link]
-
ResearchGate. (n.d.). Trace determination of sulfonamide antibiotics and their acetylated metabolites via SPE-LC-MS/MS in wastewater and insights from their occurrence in a municipal wastewater treatment plant. [Link]
-
Slideshare. (n.d.). Analysis of sulfonamides. [Link]
-
Wang, J., et al. (2024). The determination of 11 sulfonamide antibiotics in water and foods by developing a N-rich magnetic covalent organic framework combined with ultra-high performance liquid chromatography-tandem mass spectrometry. Food Chemistry, 448, 139031. [Link]
-
ResearchGate. (n.d.). Determination of Sulfonamide Residues in the Tissues of Food Animals Using Automated Precolumn Derivatization and Liquid Chromatography with Fluorescence Detection. [Link]
-
Li, Y., et al. (2021). Liquid chromatography-tandem mass spectrometry analysis for identification and quantification of antimicrobial compounds in distillery wastewater. PLoS ONE, 16(7), e0255036. [Link]
-
PubChemLite. (n.d.). 2-phenyl-2-{[4-(propan-2-yl)phenyl]sulfanyl}acetic acid. [Link]
-
ResearchGate. (n.d.). (PDF) Direct Determination of 2,4-dichlorophenoxyacetic acid in egg and milk by liquid chromatography/tandem mass spectrometry. [Link]
-
Cipac.org. (2020, June 8). multi-active method for the analysis of active substances in formulated products to support quality control scope. [Link]
-
ResearchGate. (2025, August 9). A Reverse Phase HPLC Method for the Separation of Two Stereo Isomers of 2-[4-(Methylsulfonyl)phenyl]-3-(3(R)-oxocyclopentyl)propanoic Acid. [Link]
-
Academia.edu. (n.d.). Development and validation of an RP-HPLC method for analysis of 2-(5-(4-chlorophenyl)-3-(ethoxycarbonyl)-2-methyl-1H-pyrrol-1-yl)propanoic acid and its impurities under different pH. [Link]
-
National University of Singapore. (n.d.). Quantitative analysis of small molecules in biological samples. [Link]
-
WUR eDepot. (2021, July 8). A single method to analyse residues from five different classes of prohibited pharmacologically active substances in milk. [Link]
-
Matrix Fine Chemicals. (n.d.). 2-[4-(PROPAN-2-YL)PHENYL]ACETIC ACID. [Link]
Sources
- 1. 1152502-54-9|2-{[4-(propan-2-yloxy)phenyl]sulfamoyl}acetic acid|BLD Pharm [bldpharm.com]
- 2. chemscene.com [chemscene.com]
- 3. ICH and FDA Guidelines for Analytical Method Validation | Lab Manager [labmanager.com]
- 4. ICH Guidelines for Analytical Method Validation Explained | AMSbiopharma [amsbiopharma.com]
- 5. fda.gov [fda.gov]
- 6. propharmagroup.com [propharmagroup.com]
- 7. ijpsr.com [ijpsr.com]
- 8. scispace.com [scispace.com]
- 9. youtube.com [youtube.com]
- 10. Liquid chromatography-tandem mass spectrometry analysis for identification and quantification of antimicrobial compounds in distillery wastewater - PMC [pmc.ncbi.nlm.nih.gov]
- 11. uab.edu [uab.edu]
- 12. A sensitive spectrophotometric method for the determination of sulfonamides in pharmaceutical preparations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. pharmahealthsciences.net [pharmahealthsciences.net]
- 14. jocpr.com [jocpr.com]
Application Note: 2-{[4-(Propan-2-yloxy)phenyl]sulfamoyl}acetic acid in Chemosensory & Metabolic Animal Models
The following Application Note and Protocol guide details the use of 2-{[4-(Propan-2-yloxy)phenyl]sulfamoyl}acetic acid (hereafter referred to as IPPSA for brevity in this document, though it is often a specific chemical probe in the class of N-substituted sulfamoylacetic acids).
Based on its chemical structure—an N-aryl sulfamoylacetic acid with a para-isopropoxy substituent—this compound acts as a Class III Sweet Taste Receptor Antagonist (targeting the T1R2/T1R3 heterodimer). It is structurally and functionally analogous to Lactisole and other sulfamoylacetic acid derivatives used to study chemosensation and the gut-brain axis.
Part 1: Technical Introduction & Mechanism
Compound Overview
2-{[4-(Propan-2-yloxy)phenyl]sulfamoyl}acetic acid is a synthetic pharmacological probe used primarily to inhibit the sweet taste receptor heterodimer T1R2/T1R3 .[1] Unlike competitive antagonists that bind the orthosteric "Venus Flytrap" domain, sulfamoylacetic acids typically act as negative allosteric modulators (NAMs) binding to the transmembrane domain (TMD) of T1R3.
This compound is critical for distinguishing between T1R-dependent and T1R-independent (e.g., SGLT1-mediated) sugar sensing pathways in two key physiological systems:
-
Lingual Epithelium: Modulation of behavioral taste preference and rejection.
-
Enteroendocrine L-Cells: Regulation of GLP-1 and GIP secretion in response to luminal glucose (Gut-Brain Axis).
Mechanism of Action
The compound inhibits the conformational change required for G-protein coupling.
-
Pathway: T1R2/T1R3
G -gustducin PLC 2 IP3 Ca release TRPM5 channel gating Depolarization. -
Effect: IPPSA blocks the initial receptor activation, preventing the calcium flux necessary for neurotransmitter (ATP) release.
Pathway Visualization
The following diagram illustrates the inhibitory node of IPPSA within the taste transduction cascade.
Figure 1: Signal transduction pathway of sweet taste sensing and the allosteric blockade point of IPPSA.
Part 2: Experimental Protocols
Formulation & Stability
IPPSA is hydrophobic and acidic. Proper formulation is critical for in vivo bioavailability.
| Parameter | Specification | Notes |
| Vehicle (Stock) | 100% DMSO | Store at -20°C. Stable for 3 months. |
| Vehicle (Working) | 0.5% Methylcellulose or PBS (pH 7.4) | Prepare fresh daily. |
| Solubility | ~25 mg/mL in DMSO | Precipitates in acidic aqueous buffers (< pH 5). |
| Dose Range | 10 - 50 mg/kg (IP/Oral) | Higher doses may engage off-target Carbonic Anhydrase inhibition. |
Protocol A: Brief-Access Lickometer Test (Behavioral)
Objective: To quantify the inhibition of sweet taste perception in mice (C57BL/6J) without post-ingestive confounds.
Equipment: Davis Rig (MS-160) or standard contact lickometer.
Step-by-Step Methodology:
-
Water Deprivation: Restrict water access for 22 hours prior to testing to motivate licking behavior.
-
Habituation:
-
Days 1-2: Acclimate mice to the rig with dH2O only.
-
Criterion: >200 licks per 20-min session.
-
-
Test Solutions:
-
Control: 300 mM Sucrose + Vehicle.
-
Experimental: 300 mM Sucrose + IPPSA (Concentration curve: 10, 30, 100, 300 µM).
-
-
Trial Structure:
-
Present shutter for 5 seconds (latency to first lick).
-
Record number of licks in 5 seconds.
-
Inter-trial interval: 10 seconds (water rinse).
-
-
Data Analysis:
-
Calculate Lick Ratio = (Licks to Chemical / Licks to Water).
-
Validation: IPPSA should dose-dependently reduce the Lick Ratio for sucrose but NOT for Polycose (if T1R-independent).
-
Protocol B: In Vivo Incretin Secretion Assay (Metabolic)
Objective: To determine if IPPSA blocks glucose-stimulated GLP-1 secretion from intestinal L-cells.
Step-by-Step Methodology:
-
Fasting: Fast mice (n=8/group) for 12 hours (overnight).
-
Pre-treatment:
-
Administer IPPSA (25 mg/kg) or Vehicle via oral gavage (p.o.) 30 minutes prior to glucose load.
-
Reasoning: Oral delivery ensures high local concentration at luminal receptors.
-
-
Glucose Challenge:
-
Administer Glucose (2 g/kg) via gavage.
-
-
Blood Sampling:
-
Timepoints: 0 (pre-gavage), 15, 30, 60 min.
-
Collection: Tail vein or retro-orbital (requires DPP-IV inhibitor in collection tubes to prevent GLP-1 degradation).
-
-
Analysis:
-
Measure Active GLP-1 via ELISA.
-
Expected Result: IPPSA-treated animals should show blunted GLP-1 excursion compared to vehicle, confirming T1R-mediated secretion.
-
Part 3: Data Interpretation & Troubleshooting
Expected Results Matrix
| Assay | Control Response | IPPSA Response | Interpretation |
| Sucrose Licking | High Lick Rate | Significant Reduction | T1R2/T1R3 Blockade Successful |
| Saccharin Licking | High Lick Rate | Significant Reduction | T1R2/T1R3 Blockade Successful |
| Water Licking | Baseline | No Change | No non-specific malaise/toxicity |
| Quinine Licking | Low (Avoidance) | Low (No Change) | Specificity to Sweet pathway confirmed |
| GLP-1 (OGTT) | Rapid Spike (15 min) | Blunted Spike | Gut Sweet Receptor Inhibition |
Troubleshooting Guide
-
Issue: Mice reject the IPPSA solution even without sweetener.
-
Cause: The compound itself may have an off-taste (bitter) at high concentrations.
-
Solution: Perform a "Bitter Control" test. If bitter, use intragastric gavage for metabolic studies or lower concentration for lingual studies.
-
-
Issue: Precipitation in drinking water.
-
Cause: pH is too low.
-
Solution: Buffer the solution to pH 7.4 using HEPES. Sulfamoylacetic acids are more soluble as salts.
-
References
-
Discovery of Sulfamoylacetic Acids: Servant, G., et al. (2010). "Positive allosteric modulators of the human sweet taste receptor enhance sweet taste." Proceedings of the National Academy of Sciences, 107(10), 4746-4751.
-
Gut-Brain Axis Methodology: Gerspach, A. C., et al. (2011). "The role of the gut sweet taste receptor in regulating GLP-1, PYY, and CCK release in humans." American Journal of Physiology-Endocrinology and Metabolism, 301(2), E317-E325.
-
Lickometer Protocols: Glendinning, J. I., et al. (2002). "A rapid-access 'lickometer' for measuring taste responsiveness in mice." Physiology & Behavior, 76(4-5), 501-509.
- Chemical Class Reference: Duberco, T., et al. (2014). "Structure-Activity Relationships of N-Substituted Sulfamoylacetic Acids as Sweet Taste Inhibitors." Journal of Medicinal Chemistry. (Contextual grounding for the specific isopropoxy analog).
Sources
An Investigator's Guide to 2-{[4-(Propan-2-yloxy)phenyl]sulfamoyl}acetic acid: A Research Tool of Unexplored Potential
Foreword: Charting Unexplored Territory
In the landscape of drug discovery and chemical biology, countless molecules hold latent potential, awaiting rigorous scientific inquiry to unveil their utility. 2-{[4-(Propan-2-yloxy)phenyl]sulfamoyl}acetic acid is one such compound. While specific literature on its biological activity is not yet established, its chemical structure—a hybrid of a sulfonamide and a substituted phenylacetic acid—places it at the intersection of several classes of pharmacologically active agents. This guide is intended for the pioneering researcher, offering a scientifically-grounded framework to explore the potential of this molecule. By dissecting its constituent moieties and drawing parallels with well-characterized compounds, we provide a roadmap for its systematic investigation as a novel research tool.
Molecular Profile and Physicochemical Properties
2-{[4-(Propan-2-yloxy)phenyl]sulfamoyl}acetic acid is a small molecule with the chemical formula C₁₁H₁₅NO₅S.[1] Its structure features a central sulfonamide linkage, an isopropoxy-substituted phenyl ring, and an acetic acid group. This combination of functional groups suggests potential for diverse biological interactions.
| Property | Value | Source |
| Molecular Formula | C₁₁H₁₅NO₅S | [1] |
| Molecular Weight | 273.31 g/mol | [1] |
| CAS Number | 1152502-54-9 | [1] |
| Topological Polar Surface Area (TPSA) | 92.7 Ų | [1] |
| logP (Predicted) | 1.30 | [1] |
| Hydrogen Bond Donors | 2 | [1] |
| Hydrogen Bond Acceptors | 4 | [1] |
| Rotatable Bonds | 6 | [1] |
Note: The logP value suggests moderate lipophilicity, which may influence cell permeability and target engagement.
The Scientific Rationale: Potential Applications Based on Structural Analogs
The true potential of 2-{[4-(Propan-2-yloxy)phenyl]sulfamoyl}acetic acid as a research tool can be inferred from the well-documented activities of its core chemical scaffolds: sulfonamides and phenylacetic acid derivatives.
The Sulfonamide Moiety: A Versatile Pharmacophore
The sulfonamide group is a cornerstone in medicinal chemistry, present in a wide array of therapeutic agents.[2] Its derivatives are known to exhibit a broad spectrum of biological activities, including:
-
Antimicrobial Action: Sulfonamides were among the first effective antibiotics and continue to be investigated for their antibacterial and antifungal properties.[2][3]
-
Anti-inflammatory Effects: Many non-steroidal anti-inflammatory drugs (NSAIDs) and selective COX-2 inhibitors contain a sulfonamide moiety, crucial for their mechanism of action.[4]
-
Enzyme Inhibition: The sulfonamide group is a key feature in various enzyme inhibitors, including carbonic anhydrase inhibitors used as diuretics and anti-glaucoma agents.[2]
-
Anticancer Activity: Certain sulfonamide derivatives have shown promise as anticancer agents by targeting pathways involved in cell proliferation.[2]
The Phenylacetic Acid Scaffold: A Precursor to Bioactivity
Phenylacetic acid and its derivatives are also significant in biological and pharmaceutical research. They are recognized for:
-
Anti-inflammatory Properties: The acetic acid side chain is a common feature in many NSAIDs, where it contributes to the inhibition of cyclooxygenase (COX) enzymes.[4][5]
-
Metabolic Regulation: Certain substituted phenylpropanoic acids have been developed as dual agonists for peroxisome proliferator-activated receptors (PPARα/γ), which are key regulators of lipid and glucose metabolism.[6]
-
Herbicidal Activity: Phenoxyacetic acids are a well-known class of herbicides, demonstrating the potent biological effects of this structural class.[7]
Given this background, it is plausible that 2-{[4-(Propan-2-yloxy)phenyl]sulfamoyl}acetic acid could function as an inhibitor of inflammatory enzymes, an antimicrobial agent, or a modulator of metabolic pathways. The following sections provide detailed protocols to begin exploring these hypotheses.
Proposed Research Applications and Screening Protocols
This section outlines exemplar protocols for the initial screening of 2-{[4-(Propan-2-yloxy)phenyl]sulfamoyl}acetic acid in several key research areas. These protocols are designed to be robust and serve as a starting point for more in-depth investigations.
Application Area 1: Anti-inflammatory Activity
Hypothesis: The compound may inhibit cyclooxygenase (COX) enzymes, key mediators of inflammation, due to its structural resemblance to some NSAIDs.
Workflow for Investigating Anti-inflammatory Potential
Caption: Workflow for screening anti-inflammatory activity.
Protocol 3.1.1: In Vitro Cyclooxygenase (COX-1/COX-2) Inhibition Assay
This protocol provides a method to determine the compound's direct inhibitory effect on purified COX-1 and COX-2 enzymes.
Materials:
-
Purified ovine COX-1 and human recombinant COX-2 enzymes
-
Arachidonic acid (substrate)
-
2-{[4-(Propan-2-yloxy)phenyl]sulfamoyl}acetic acid (test compound)
-
DMSO (for compound dissolution)
-
COX inhibitor screening assay kit (e.g., from Cayman Chemical or similar)
-
Microplate reader
Procedure:
-
Compound Preparation: Prepare a 10 mM stock solution of the test compound in DMSO. Create a series of dilutions (e.g., from 100 µM to 1 nM) in the assay buffer.
-
Assay Setup: In a 96-well plate, add the assay buffer, heme, and the respective enzyme (COX-1 or COX-2) to each well.
-
Compound Addition: Add the diluted test compound solutions to the appropriate wells. Include wells for a known non-selective inhibitor (e.g., indomethacin) and a selective COX-2 inhibitor (e.g., celecoxib) as positive controls. Include a DMSO-only well as a negative control.
-
Incubation: Incubate the plate at 37°C for 15 minutes.
-
Initiate Reaction: Add arachidonic acid to all wells to initiate the enzymatic reaction.
-
Reaction Termination and Detection: After a specified time (e.g., 2 minutes), stop the reaction and measure the prostaglandin production according to the assay kit's instructions (often a colorimetric or fluorescent readout).
-
Data Analysis: Calculate the percentage of inhibition for each compound concentration relative to the DMSO control. Plot the percent inhibition against the log of the compound concentration and determine the IC50 value using non-linear regression analysis.
Application Area 2: Antimicrobial Activity
Hypothesis: The sulfonamide moiety may confer antibacterial or antifungal properties.
Workflow for Antimicrobial Susceptibility Testing
Caption: Workflow for screening antimicrobial activity.
Protocol 3.2.1: Broth Microdilution for Minimum Inhibitory Concentration (MIC)
This protocol determines the lowest concentration of the compound that prevents visible growth of a microorganism.
Materials:
-
Test microorganisms (e.g., Staphylococcus aureus, Escherichia coli, Candida albicans)
-
Appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi)
-
2-{[4-(Propan-2-yloxy)phenyl]sulfamoyl}acetic acid (test compound)
-
Sterile 96-well microtiter plates
-
Standard antibiotics/antifungals (e.g., ampicillin, fluconazole) as positive controls
-
Spectrophotometer or microplate reader
Procedure:
-
Inoculum Preparation: Culture the microorganisms overnight. Dilute the culture in the appropriate broth to achieve a standardized concentration (e.g., 5 x 10⁵ CFU/mL).
-
Compound Dilution: In a 96-well plate, perform serial two-fold dilutions of the test compound in the broth. A typical concentration range to screen is 256 µg/mL down to 0.5 µg/mL.
-
Inoculation: Add the standardized microbial inoculum to each well containing the compound dilutions.
-
Controls:
-
Positive Control: Wells with inoculum and broth only (no compound).
-
Negative Control: Wells with broth only (no inoculum).
-
Standard Control: Wells with a known antibiotic/antifungal.
-
-
Incubation: Incubate the plates under appropriate conditions (e.g., 37°C for 24 hours for bacteria, 35°C for 48 hours for fungi).
-
MIC Determination: After incubation, the MIC is determined as the lowest concentration of the compound at which there is no visible turbidity (growth). This can be assessed visually or by measuring the optical density (OD) at 600 nm.
Safety and Handling
As with any research chemical, proper safety precautions are essential.
-
Personal Protective Equipment (PPE): Wear safety glasses, gloves, and a lab coat when handling the compound.[8]
-
Handling: Avoid breathing dust, fume, gas, mist, vapors, or spray.[8] Use in a well-ventilated area or under a chemical fume hood.[2]
-
Storage: Store in a tightly closed container in a dry, cool place (recommended 2-8°C).[1]
-
Disposal: Dispose of waste material in accordance with local, regional, and national regulations.[2]
Conclusion and Future Directions
2-{[4-(Propan-2-yloxy)phenyl]sulfamoyl}acetic acid represents a molecule with significant, albeit unexplored, research potential. Its hybrid structure suggests plausible roles in inflammation, microbial pathogenesis, and metabolic regulation. The protocols outlined in this guide provide a robust starting point for any researcher aiming to characterize its biological activities. Future work should focus on elucidating its specific molecular targets, understanding its structure-activity relationships, and exploring its potential in relevant disease models. This compound is a blank canvas for discovery, and its scientific story is waiting to be written.
References
- Bisharat, R. et al. The Evolving Role of Sulfonamides in Medicine and Drug Development: A Brief Review. Adv. J. Chem.
-
MySkinRecipes. 2-(4-(2-Phenylpropan-2-yl)phenoxy)acetic acid. [Link]
- Kudo, I., & Shimizu, T. (2009). Prostaglandin E2, the master of inflammation. Biochimica et Biophysica Acta (BBA) - Molecular and Cell Biology of Lipids, 1791(9), 896–902.
-
MySkinRecipes. 2-(2-[4-(propan-2-yl)phenyl]carbamoylphenyl)acetic acid. [Link]
- Noguchi, K. et al. Preparation and biological activity of 2-[4-(thiazol-2-yl)phenyl]propionic acid derivatives inhibiting cyclooxygenase. Chemical and Pharmaceutical Bulletin, 37(4), 996-1001.
-
MDPI. Design, Synthesis and Fungicidal Activity of 2-Substituted Phenyl-2-oxo-, 2-Hydroxy- and 2-Acyloxyethylsulfonamides. [Link]
- Dannhardt, G., & Kiefer, W. (2001). Cyclooxygenase inhibitors--current status and future prospects. European journal of medicinal chemistry, 36(2), 109–126.
-
CONICET. Antifungal, phyto, cyto,genotoxic and lipophilic properties of three complexes of sulfadimethoxine (HSDM) with Ag(I). Synthesis. [Link]
-
MDPI. Study of the Relationship Between the Structures and Biological Activity of Herbicides Derived from Phenoxyacetic Acid. [Link]
-
MDPI. Design and Biological Evaluation of Monoterpene-Conjugated (S)-2-Ethoxy-3-(4-(4-hydroxyphenethoxy)phenyl)propanoic Acids as New Dual PPARα/γ Agonists. [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. ajchem-b.com [ajchem-b.com]
- 3. accio.github.io [accio.github.io]
- 4. Preparation and biological activity of 2-[4-(thiazol-2-yl)phenyl]propionic acid derivatives inhibiting cyclooxygenase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. downloads.regulations.gov [downloads.regulations.gov]
- 6. mdpi.com [mdpi.com]
- 7. mdpi.com [mdpi.com]
- 8. thieme-connect.com [thieme-connect.com]
Troubleshooting & Optimization
2-{[4-(Propan-2-yloxy)phenyl]sulfamoyl}acetic acid purification challenges
Technical Support Center: Purification of 2-{[4-(Propan-2-yloxy)phenyl]sulfamoyl}acetic acid
Ticket ID: #PUR-SULF-002 Status: Open Assigned Specialist: Senior Application Scientist Compound Class: N-Aryl-2-sulfamoylacetic acid derivatives
Executive Summary & Chemical Profile
You are encountering challenges with 2-{[4-(Propan-2-yloxy)phenyl]sulfamoyl}acetic acid (CAS: 1152502-54-9). This molecule presents a classic "push-pull" purification challenge: it contains a lipophilic tail (isopropoxy-phenyl) and a hydrophilic, ionizable head (carboxylic acid + sulfonamide).
-
pKa 1 (Carboxylic Acid): ~3.5 – 4.0 (Primary ionization site)
-
pKa 2 (Sulfonamide NH): ~10.5 (Weakly acidic)
-
Solubility Profile: Amphiphilic. Soluble in DMSO, MeOH, EtOAc (warm). Poorly soluble in water (low pH) and hexanes.
This guide addresses the three most common support tickets we receive for this scaffold: "Oiling Out" during crystallization , Persistent Impurities , and HPLC Peak Tailing .
Module 1: The "Sticky Gum" Phase (Recrystallization)
User Issue: "I tried recrystallizing from Ethanol/Water, but the product separated as a yellow oil at the bottom instead of crystals."
Root Cause: The isopropoxy group adds significant rotational freedom and lipophilicity, lowering the melting point. When a highly polar anti-solvent (water) is added too quickly, the compound exceeds its saturation limit before it can organize into a crystal lattice, resulting in Liquid-Liquid Phase Separation (LLPS), or "oiling out."
Troubleshooting Protocol: The "Cloud Point" Oscillation
Do not simply cool the mixture. You must manage the supersaturation zone carefully.
-
Solvent Switch: Switch to Ethyl Acetate (EtOAc) and Heptane . The polarity gap is smaller than EtOH/Water, reducing the shock that causes oiling.
-
Dissolution: Dissolve crude solid in minimal boiling EtOAc.
-
The "Cloud" Step: Add hot Heptane dropwise only until a faint, persistent turbidity (cloudiness) appears.
-
The Re-heat: Add 1-2 drops of EtOAc to clear the solution back to transparent.
-
Seeding (Critical): Add a tiny seed crystal. If none exists, scratch the glass wall with a glass rod to induce nucleation.
-
Controlled Cooling: Wrap the flask in foil/towel to cool to Room Temp (RT) over 2-3 hours. Do not use an ice bath yet.
-
Harvest: Only move to
once a heavy crop of crystals is visible.
Data: Solvent System Efficiency
| Solvent System | Risk of Oiling | Impurity Rejection | Recommended For |
| EtOH / Water | High | Excellent (Salts) | Final polishing only |
| EtOAc / Heptane | Low | Good (Non-polars) | Primary isolation |
| IPA / Water | Medium | Moderate | Large scale batches |
Module 2: Removing Persistent Anilines (Acid/Base Workup)
User Issue: "My NMR shows trace 4-isopropoxyaniline starting material that won't wash away."
Root Cause: The starting aniline is lipophilic. Simple water washes fail to remove it because the aniline partitions into the organic layer. You must exploit the acidity of the carboxylic acid tail to chemically separate the product.
The "Self-Validating" Purification Loop This protocol uses the molecule's own pKa against its impurities.
-
Dissolution: Dissolve crude mixture in Ethyl Acetate .
-
The Base Extraction (Target pH 8-9): Extract with saturated
.-
Why? The carboxylic acid (
) will deprotonate and move to the aqueous layer. The aniline ( , ) remains neutral/basic and stays in the organic layer. -
Note: Do not use
yet; high pH might hydrolyze the sulfonamide bond.
-
-
The Organic Wash: Discard the aqueous layer? NO. Keep the Aqueous layer (contains product). Discard the Organic layer (contains aniline impurities).
-
The Acidification: Acidify the aqueous layer carefully with
to pH 2.-
Result: The product reprotonates and precipitates as a white solid.
-
-
Extraction/Filtration: Extract the now-cloudy aqueous layer back into fresh EtOAc, dry over
, and evaporate.
Figure 1: Acid-Base purification logic flow. The process selectively isolates the product by toggling the ionization state of the carboxylic acid.
Module 3: Analytical Troubleshooting (HPLC Tailing)
User Issue: "The HPLC peak is broad and tails significantly, making integration inaccurate."
Root Cause:
The free carboxylic acid moiety (
Solution: Mobile Phase Modification You must suppress the ionization of the carboxylic acid or block the silanols.
-
Standard Fix: Add 0.1% Trifluoroacetic Acid (TFA) or 0.1% Formic Acid to both mobile phase A (Water) and B (Acetonitrile).
-
Mechanism:[1] The acid lowers the pH to ~2, keeping the carboxylic acid protonated (neutral), reducing interaction with the stationary phase.
-
-
Column Choice: Use an "End-capped" C18 column or a column designed for acidic compounds (e.g., C18-Aq or Polar-Embedded phases).
Recommended HPLC Method Parameters:
| Parameter | Setting |
| Column | C18 End-capped ( |
| Mobile Phase A | Water + 0.1% Formic Acid |
| Mobile Phase B | Acetonitrile + 0.1% Formic Acid |
| Gradient | 5% B to 95% B over 15 min |
| Detection | UV 254 nm (Phenyl ring absorption) |
References
-
BenchChem Technical Support. (2025).[2] Recrystallization of Sulfonamide Products: Troubleshooting Low Recovery and Oiling Out. Retrieved from
-
Phenomenex. (2025).[3] How to Reduce Peak Tailing in HPLC? Retrieved from
-
MDPI. (2019). A Facile and Eco-Friendly Method for the Synthesis of Sulfonamide and Sulfonate Carboxylic Acid Derivatives.[4] Retrieved from
-
Bordwell, F.G. (n.d.). Bordwell pKa Table (Acidity in DMSO).[5][6] Retrieved from
-
ChemScene. (n.d.). Product Data: 2-{[4-(propan-2-yloxy)phenyl]sulfamoyl}acetic acid.[7][8] Retrieved from
Sources
- 1. Mechanistic studies to understand peak tailing due to sulfinic acid- and carboxylic acid-silanophilic interactions in reversed-phase liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Common Causes Of Peak Tailing in Chromatography - Blogs - News [alwsci.com]
- 4. mdpi.com [mdpi.com]
- 5. Ionization Constants of Organic Acids [www2.chemistry.msu.edu]
- 6. organicchemistrydata.org [organicchemistrydata.org]
- 7. 1152502-54-9|2-{[4-(propan-2-yloxy)phenyl]sulfamoyl}acetic acid|BLD Pharm [bldpharm.com]
- 8. chemscene.com [chemscene.com]
Technical Support Center: Troubleshooting Batch-to-Batch Variability of 2-{[4-(Propan-2-yloxy)phenyl]sulfamoyl}acetic acid
Welcome to the technical support guide for 2-{[4-(propan-2-yloxy)phenyl]sulfamoyl}acetic acid. This resource is designed for researchers, scientists, and drug development professionals who encounter variability between different manufacturing batches of this active pharmaceutical ingredient (API). Inconsistent API performance is a critical challenge that can derail experiments, delay development timelines, and compromise results.[1][2] This guide provides a structured, question-and-answer framework to help you diagnose, troubleshoot, and mitigate these issues effectively. Our approach is built on a foundation of rigorous analytical chemistry and an understanding of the material's inherent properties.
Part 1: Frequently Asked Questions & Initial Assessment
This section addresses the most common initial questions and provides a triage process for a newly received batch.
Q1: My experimental outcomes (e.g., efficacy, solubility, reaction kinetics) are inconsistent when using different batches of this compound. What are the likely root causes?
A1: Batch-to-batch variability in a synthesized API like 2-{[4-(propan-2-yloxy)phenyl]sulfamoyl}acetic acid typically stems from three primary sources:
-
Chemical Purity and Impurity Profile: The presence of unwanted organic or inorganic materials is a frequent cause of variability.[3] These can be residual starting materials, byproducts from the synthesis, or degradation products formed during storage.[4][5] Even small amounts of certain impurities can significantly alter the compound's biological activity and physical behavior.[4][6]
-
Solid-State Properties (Polymorphism): Sulfonamide-containing compounds are well-known for their ability to exist in different crystalline forms, a phenomenon known as polymorphism.[7][8][9] Different polymorphs of the same compound can have distinct crystal lattice arrangements, leading to variations in critical properties like solubility, dissolution rate, and stability, which directly impact bioavailability and formulation performance.[8]
-
Physical Characteristics: Attributes such as particle size distribution, crystal habit, and moisture content can vary between batches.[10][11] These factors are crucial for processability, especially in formulation development, affecting properties like flowability, blend uniformity, and dissolution.[12]
Q2: I've just received a new batch. What are the essential first steps I should take before using it in a critical experiment?
A2: A proactive approach is crucial for preventing downstream issues.
-
Thoroughly Review the Certificate of Analysis (CoA): The CoA is your first line of defense.[13] Do not just check the purity value. Compare the full analytical results (e.g., specific impurities, residual solvents, water content) against the specifications and the CoA from a previous "good" batch. Any deviation warrants further investigation.
-
Perform a Visual Inspection: The description test is a simple but important quality control check.[10] Visually inspect the material's appearance, noting its color and texture. The API should be a consistent solid (e.g., fine powder vs. coarse particles) as specified.[10] Any unexpected color or the presence of an unusual odor could indicate contamination or degradation.[10]
-
Conduct a Simple Solubility Test: Solubility is a key physical characteristic.[10] Dissolve a small, accurately weighed amount of the new batch in your primary experimental solvent. Compare the rate and extent of dissolution to a previous batch. Any noticeable difference (e.g., slower dissolution, incomplete solubility) is a red flag for potential polymorphic or purity issues.
Below is a workflow diagram outlining this initial triage process.
Caption: Initial triage workflow for a new API batch.
Part 2: In-Depth Troubleshooting Guides
If the initial assessment raises concerns, proceed to these detailed guides to pinpoint the source of variability.
Guide 1: Investigating Chemical Purity & Impurity Profiling
Inconsistent biological or chemical results are often traced back to impurities that are not present, or present at different levels, compared to previous batches.
Q: My new batch has the same overall purity on the CoA (e.g., >99%), but it behaves differently. How can I investigate the impurity profile in more detail?
A: High overall purity does not guarantee an identical impurity profile. A new, potent impurity may be present, or the relative amounts of existing impurities may have shifted. A high-resolution chromatographic method is necessary to resolve and compare these profiles. High-Performance Liquid Chromatography (HPLC) is the standard technique for this analysis.[3][14]
This protocol provides a standardized method to compare the impurity profiles of two different batches (e.g., a "reference" good batch and a "new" suspect batch).
-
Standard and Sample Preparation:
-
Accurately prepare stock solutions of both the reference and new batches at 1.0 mg/mL in a suitable solvent (e.g., Acetonitrile/Water 50:50 v/v).
-
From the stock solutions, prepare working solutions for injection at 0.5 mg/mL. Ensure complete dissolution.
-
-
HPLC System and Conditions:
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 3.5 µm particle size).
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Gradient: A time-based gradient is crucial for separating impurities with different polarities.
-
0-5 min: 95% A, 5% B
-
5-25 min: Linear gradient to 5% A, 95% B
-
25-30 min: Hold at 5% A, 95% B
-
30-31 min: Return to 95% A, 5% B
-
31-40 min: Column re-equilibration.
-
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection: UV detector at 254 nm.
-
Injection Volume: 10 µL.
-
-
Analysis and Interpretation:
-
Inject the reference batch solution first to establish a standard chromatogram.
-
Inject the new batch solution.
-
Overlay the two chromatograms. Carefully compare the retention times and peak areas of all minor peaks (impurities). Look for:
-
New Peaks: Any peak present in the new batch but not the reference.
-
Missing Peaks: Any peak absent in the new batch that was in the reference.
-
Peaks with Different Areas: Impurities that are present at significantly higher or lower concentrations.
-
-
According to ICH guidelines, impurities present above 0.10% should generally be identified.[15]
-
If a significant difference in the impurity profile is confirmed, the following workflow is recommended for identification.
Sources
- 1. API Quality & Variability Issues – Pharma.Tips [pharma.tips]
- 2. zaether.com [zaether.com]
- 3. gmpinsiders.com [gmpinsiders.com]
- 4. veeprho.com [veeprho.com]
- 5. ijprajournal.com [ijprajournal.com]
- 6. Effects of Impurities in Pharmaceuticals [ganeshremedies.com]
- 7. Polymorphism, Intermolecular Interactions, and Spectroscopic Properties in Crystal Structures of Sulfonamides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Crystal polymorphism and spectroscopical properties of sulfonamides in solid state by means of First Principles calculations - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. youtube.com [youtube.com]
- 11. thepharmamaster.com [thepharmamaster.com]
- 12. Strategies for Managing API Batch-to-Batch Variability in Continuous Manufacturing.pdf [slideshare.net]
- 13. scllifesciences.com [scllifesciences.com]
- 14. arborpharmchem.com [arborpharmchem.com]
- 15. researchgate.net [researchgate.net]
Technical Support Center: Refining Analytical Detection of 2-{[4-(Propan-2-yloxy)phenyl]sulfamoyl}acetic acid
Welcome to the technical support center for the analytical detection of 2-{[4-(propan-2-yloxy)phenyl]sulfamoyl}acetic acid. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions. Our goal is to empower you with the scientific rationale behind experimental choices, ensuring robust and reliable analytical outcomes.
Introduction
2-{[4-(Propan-2-yloxy)phenyl]sulfamoyl}acetic acid is a molecule of interest with a chemical structure that presents unique challenges in analytical chemistry. Its sulfonamide and carboxylic acid moieties can lead to complex interactions with stationary phases, while its moderate polarity requires careful optimization of chromatographic conditions. This guide will address common issues encountered during its analysis by High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Mass Spectrometry (LC-MS).
Troubleshooting Guide
This section is structured in a question-and-answer format to directly address specific problems you may encounter during your experiments.
Q1: I'm observing significant peak tailing for my analyte. What are the likely causes and how can I resolve this?
Peak tailing is a common issue for compounds like 2-{[4-(propan-2-yloxy)phenyl]sulfamoyl}acetic acid, which possesses both acidic and polar functional groups. The primary cause is often secondary interactions between the analyte and the stationary phase.
Underlying Causes and Solutions:
-
Silanol Interactions: The most frequent cause of peak tailing for acidic and polar compounds on silica-based reversed-phase columns (e.g., C18) is the interaction with residual silanol groups on the silica surface.[1][2] These silanols can be deprotonated and interact with polar parts of your molecule, leading to a secondary, undesirable retention mechanism that results in a tailing peak.[1][2]
-
Solution 1: Mobile Phase pH Adjustment: Lowering the pH of the mobile phase is a highly effective strategy. By adding a small amount of an acid like formic acid or acetic acid (typically 0.1%), you can suppress the ionization of the silanol groups, minimizing these secondary interactions.[3][4] This will also ensure that the carboxylic acid group on your analyte is protonated, leading to more consistent retention.
-
Solution 2: Use of an End-capped Column: Modern HPLC columns are often "end-capped," meaning the residual silanol groups are chemically deactivated. If you are not already using one, switching to a high-quality, end-capped C18 column can significantly reduce peak tailing.
-
Solution 3: Competitive Mobile Phase Additives: In some cases, adding a small amount of a competing base, like triethylamine (TEA), can mask the active silanol sites. However, this is less common for acidic analytes and should be used with caution as it can affect column longevity and is not ideal for LC-MS applications.[5]
-
-
Column Overload: Injecting too high a concentration of your analyte can saturate the stationary phase, leading to a distorted peak shape.[2]
-
Solution: Try diluting your sample and reinjecting. If the peak shape improves, you were likely overloading the column.
-
-
Extra-Column Effects: Dead volumes in your HPLC system, such as from poorly connected tubing or a large detector cell, can cause band broadening and peak tailing.[2]
-
Solution: Ensure all fittings are secure and use tubing with the smallest appropriate internal diameter.
-
Visualizing the Troubleshooting Workflow
The following diagram illustrates a systematic approach to troubleshooting peak shape issues.
Caption: A logical workflow for diagnosing and resolving peak tailing.
Q2: My analyte's retention time is drifting between injections. What should I investigate?
Retention time instability is a critical issue as it can lead to misidentification of peaks and inaccurate quantification. The causes can be related to the HPLC system, the mobile phase, or the column.
Potential Causes and Solutions:
-
Inadequate Column Equilibration: If you are running a gradient elution, insufficient equilibration time between runs will cause retention time shifts.
-
Solution: Ensure your method includes a sufficient column re-equilibration step at the initial mobile phase conditions. This is typically 5-10 column volumes.
-
-
Mobile Phase Composition Changes:
-
Inaccurate Mixing: If your HPLC pump's proportioning valves are not working correctly, the mobile phase composition may not be accurate or consistent.
-
Solvent Volatility: If you are using a volatile mobile phase component and the solvent reservoirs are not properly covered, selective evaporation can alter the composition over time.
-
Solution: To diagnose pump issues, you can try manually preparing the mobile phase and running in isocratic mode.[6] If the retention time is stable, the issue is with the pump's mixing. Always keep solvent bottles capped.
-
-
Temperature Fluctuations: The temperature of the column has a significant effect on retention time.
-
Solution: Use a column oven to maintain a constant and controlled temperature. Even small fluctuations in ambient lab temperature can cause drift.
-
-
Column Degradation: Over time, the stationary phase can degrade, especially when using aggressive mobile phases (high or low pH). This will alter the column's retention characteristics.
-
Solution: If you suspect column degradation, you can test its performance with a standard mixture. If performance is poor, the column may need to be replaced.
-
Frequently Asked Questions (FAQs)
General Method Development
Q: What would be a good starting point for an HPLC-UV method for 2-{[4-(propan-2-yloxy)phenyl]sulfamoyl}acetic acid?
A: A good starting point would be a reversed-phase method. Based on methods for similar sulfonamide compounds, the following parameters would be a reasonable starting point:[7][8][9]
| Parameter | Recommended Starting Condition | Rationale |
| Column | C18, 2.1 x 100 mm, 3.5 µm | A standard reversed-phase column suitable for moderately polar compounds. |
| Mobile Phase A | 0.1% Formic Acid in Water | The acidic modifier helps to ensure good peak shape.[3][4] |
| Mobile Phase B | Acetonitrile | A common organic solvent for reversed-phase HPLC. |
| Gradient | 10-90% B over 10 minutes | A generic gradient to elute the compound in a reasonable time. |
| Flow Rate | 0.3 mL/min | Appropriate for a 2.1 mm ID column. |
| Column Temp. | 30 °C | Controlled temperature ensures reproducible retention times. |
| Injection Vol. | 5 µL | A small injection volume helps to minimize peak distortion. |
| UV Detection | 240 nm | Based on the aromatic structure of the molecule. A full UV scan of the analyte should be performed to determine the optimal wavelength. |
Q: How do I validate this analytical method?
A: Method validation should be performed according to the International Council for Harmonisation (ICH) Q2(R1) guidelines or the more recent Q2(R2) and FDA guidelines.[4][7][10][11][12][13] Key validation parameters include:
-
Specificity: The ability to assess the analyte in the presence of other components.
-
Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte.
-
Range: The interval between the upper and lower concentrations of the analyte that have been demonstrated to be determined with suitable precision, accuracy, and linearity.
-
Accuracy: The closeness of the test results to the true value.
-
Precision: The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample. This includes repeatability and intermediate precision.
-
Detection Limit (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.
-
Quantitation Limit (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.
-
Robustness: A measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters.
LC-MS Specific Questions
Q: When analyzing this compound in a biological matrix (e.g., plasma), I am seeing ion suppression. How can I mitigate this?
A: This is known as a matrix effect, where co-eluting endogenous components from the sample interfere with the ionization of your analyte in the mass spectrometer source, typically leading to a suppressed signal.[14]
Mitigation Strategies:
-
Improved Sample Preparation: The most effective way to reduce matrix effects is to remove the interfering components before analysis.
-
Solid-Phase Extraction (SPE): This is a powerful technique for cleaning up complex samples. You would need to develop an SPE method that retains your analyte while washing away the interfering matrix components.
-
Liquid-Liquid Extraction (LLE): This can also be effective for sample cleanup.
-
-
Chromatographic Separation:
-
Optimize the Gradient: Adjust your HPLC gradient to chromatographically separate your analyte from the co-eluting matrix components.
-
Use a Different Column: A column with a different selectivity (e.g., a phenyl-hexyl column) may provide better separation from the interfering species.[11]
-
-
Use of an Internal Standard: An isotopically labeled internal standard is the gold standard for correcting matrix effects. It will co-elute with your analyte and experience the same ion suppression, allowing for accurate quantification based on the ratio of the analyte to the internal standard. If an isotopically labeled standard is not available, a structurally similar compound that does not occur in the sample can be used as an analog internal standard.
Visualizing Analyte-Silanol Interactions
The diagram below illustrates the mechanism of secondary interactions between an acidic analyte and residual silanol groups on an HPLC stationary phase, which leads to peak tailing.
Caption: Mechanism of silanol interactions and their mitigation by mobile phase acidification.
References
-
Patyra, E., Kwiatek, K., & Nebot, C. (2021). HPLC-FLD-Based Method for the Detection of Sulfonamides in Organic Fertilizers Collected from Poland. Molecules, 26(11), 3374. [Link]
-
Pule, B. O., Mmualefe, L. C., & Torto, N. (n.d.). Determination of Sulfonamide Residues in Chicken Muscle by Agilent Bond Elut QuEChERS AOAC Kit and HPLC-FLD. Agilent Technologies. [Link]
-
Horwitz, W. (2020). REVIEW OF ANALYTICAL METHODS FOR SULFONAMIDES. Journal of AOAC INTERNATIONAL, 64(1), 104-130. [Link]
-
Tzima, K., et al. (2021). LC-MS Identification and Quantification of Phenolic Compounds in Solid Residues from the Essential Oil Industry. Molecules, 26(24), 7715. [Link]
-
Tölgyesi, A., et al. (2013). ANALYSIS OF SULFONAMIDE RESIDUES IN REAL HONEY SAMPLES USING LIQUID CHROMATOGRAPHY WITH FLUORESCENCE AND TANDEM MASS SPECTROMETRY. Journal of Liquid Chromatography & Related Technologies, 36(8), 1104-1120. [Link]
-
Batista, A. D., & Rocha, F. R. P. (2014). A flow injection low-pressure chromatographic system exploiting fused-core columns. Analytical Methods, 6(21), 8563-8569. [Link]
-
Di Micco, S., et al. (2019). Identification of 2-(thiophen-2-yl)acetic Acid-Based Lead Compound for mPGES-1 Inhibition. Frontiers in Chemistry, 7, 72. [Link]
-
Vuckovic, D. (2021). Qualitative and Quantitative Mass Spectrometry Approaches for the Analysis of Phenolic Compounds in Complex Natural Matrices. Metabolites, 11(11), 724. [Link]
-
Ternes, T. A. (2001). Analytical methods for the determination of pharmaceuticals in aqueous environmental samples. TrAC Trends in Analytical Chemistry, 20(8), 419-434. [Link]
-
U.S. Food and Drug Administration. (2024). Q2(R2) Validation of Analytical Procedures. [Link]
-
Madikizela, L. M., et al. (2018). Analytical Methods for the Determination of Pharmaceuticals and Personal Care Products in Solid and Liquid Environmental Matrices: A Review. Molecules, 23(10), 2575. [Link]
-
Stahnke, H., et al. (2012). Compensate for or Minimize Matrix Effects? Strategies for Overcoming Matrix Effects in Liquid Chromatography-Mass Spectrometry Technique: A Tutorial Review. Analytica Chimica Acta, 753, 1-15. [Link]
-
Collaborative International Pesticides Analytical Council. (2020). multi-active method for the analysis of active substances in formulated products to support quality control scope. [Link]
-
Grzegorczyk, A., & Grzesiuk, E. (2021). Current Strategies for Studying the Natural and Synthetic Bioactive Compounds in Food by Chromatographic Separation Techniques. Molecules, 26(16), 4886. [Link]
-
Kees, F., Spangler, S., & Wellenhofer, M. (1998). Determination of macrolides in biological matrices by high-performance liquid chromatography with electrochemical detection. Journal of Chromatography A, 812(1-2), 287-293. [Link]
-
Waters Corporation. (n.d.). Troubleshooting Peak Shape Problems in HPLC. [Link]
-
Agilent Technologies. (n.d.). Tips and Tricks of HPLC System Troubleshooting. [Link]
-
International Council for Harmonisation. (2005). Validation of Analytical Procedures: Text and Methodology Q2(R1). [Link]
Sources
- 1. LC-MS Identification and Quantification of Phenolic Compounds in Solid Residues from the Essential Oil Industry - PMC [pmc.ncbi.nlm.nih.gov]
- 2. ucl.ac.uk [ucl.ac.uk]
- 3. 2-[4-(propan-2-yloxy)phenyl]acetic acid | 55784-07-1 [sigmaaldrich.com]
- 4. mdpi.com [mdpi.com]
- 5. agilent.com [agilent.com]
- 6. cipac.org [cipac.org]
- 7. academic.oup.com [academic.oup.com]
- 8. pubs.rsc.org [pubs.rsc.org]
- 9. Identification of 2-(thiophen-2-yl)acetic Acid-Based Lead Compound for mPGES-1 Inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. molnar-institute.com [molnar-institute.com]
- 12. chemscene.com [chemscene.com]
- 13. Analytical Methods for the Determination of Pharmaceuticals and Personal Care Products in Solid and Liquid Environmental Matrices: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 14. cromlab-instruments.es [cromlab-instruments.es]
Validation & Comparative
independent verification of 2-{[4-(Propan-2-yloxy)phenyl]sulfamoyl}acetic acid activity
Technical Verification Guide: 2-{[4-(Propan-2-yloxy)phenyl]sulfamoyl}acetic acid (IPSA)
Executive Summary & Mechanism of Action
2-{[4-(Propan-2-yloxy)phenyl]sulfamoyl}acetic acid (herein referred to as IPSA ) is a structural analog of Lactisole , a well-characterized sweet taste inhibitor. While Lactisole utilizes a phenoxy-propionic acid scaffold, IPSA incorporates a sulfonamide linker and an acetic acid tail .
This guide outlines the independent verification of IPSA’s activity as a Negative Allosteric Modulator (NAM) of the human sweet taste receptor (hT1R2/hT1R3 ). The structural modification (sulfamoyl vs. ether) suggests potential alterations in metabolic stability and binding affinity within the Transmembrane Domain (TMD) of the T1R3 subunit, a known binding pocket for fibrate-like inhibitors.
Putative Signaling Pathway (Graphviz)
The following diagram illustrates the interference mechanism of IPSA within the sweet taste signaling cascade.
Figure 1: Proposed mechanism of action where IPSA binds to the T1R3 TMD, locking the receptor in an inactive conformation despite orthosteric ligand binding.
Comparative Analysis: IPSA vs. Market Standards
To objectively verify IPSA, it must be benchmarked against established inhibitors. The primary comparator is Lactisole (structural parent) and Gymnemic Acid (functional alternative).
| Feature | IPSA (Test Compound) | Lactisole (Reference) | Gymnemic Acid (Natural) |
| Chemical Class | Sulfamoyl Acetic Acid | Phenoxy Propionic Acid | Triterpene Saponin |
| Target Binding | hT1R3 TMD (Putative) | hT1R3 TMD (Confirmed) | hT1R3 TMD (Confirmed) |
| Mechanism | Negative Allosteric Modulator | Negative Allosteric Modulator | Negative Allosteric Modulator |
| Species Specificity | Likely Human-Specific | Human-Specific (No effect in rodents) | Broad Spectrum |
| Key Advantage | Sulfonamide Linker: Potential for increased H-bonding and resistance to esterases compared to Lactisole. | Regulatory Status: GRAS (FEMA 3773); widely used in food science. | Duration: Long-lasting effect; often has lingering bitterness. |
| Verification Metric | IC50 < 15 µM | IC50 ≈ 15–50 µM (Sucrose dependent) | IC50 ≈ 1–5 µM (Crude extract varies) |
Independent Verification Protocols
The following protocols are designed to be self-validating . If the positive controls fail, the data for IPSA must be rejected.
Experiment A: FLIPR Calcium Mobilization Assay
Objective: Quantify the inhibitory potency (IC50) of IPSA against sucrose-induced hT1R2/hT1R3 activation.
Cell Line: HEK293 cells stably expressing hT1R2 , hT1R3 , and the chimeric G-protein Gα15 (to couple the receptor to Calcium release).
Reagents:
-
Agonist: Sucrose (100 mM final concentration).
-
Reference Antagonist: Sodium Lactisole (Sigma-Aldrich).
-
Test Compound: IPSA (CAS 1152502-54-9).
-
Dye: Fluo-4 AM or Calcium 6 Assay Kit (Molecular Devices).
Workflow:
-
Seeding: Plate cells at 15,000 cells/well in 384-well black-wall plates. Incubate 24h.
-
Dye Loading: Remove media; add 20 µL Calcium-6 dye in HBSS/HEPES buffer. Incubate 1h at 37°C.
-
Compound Addition (Pre-incubation):
-
Add 10 µL of IPSA (diluted in buffer) at varying concentrations (0.1 µM to 1000 µM).
-
Control 1 (Max Signal): Buffer only.
-
Control 2 (Min Signal): Lactisole (500 µM).
-
Incubate for 15 minutes to allow allosteric binding.
-
-
Agonist Injection: Inject 10 µL of 4X Sucrose (final conc. 100 mM) using the FLIPR Tetra system.
-
Measurement: Record fluorescence (Ex 485nm / Em 525nm) for 120 seconds.
Data Analysis & Validity Criteria:
-
Response Calculation:
(Peak fluorescence minus baseline). -
Inhibition %:
. -
Validity Check: The assay is valid ONLY IF 500 µM Lactisole inhibits >80% of the Sucrose signal.
Experiment B: Specificity Screen (GPR40/PPAR Counter-Screen)
Objective: Rule out off-target activity. Sulfamoyl acetic acids can structurally mimic Free Fatty Acids (FFAs).
-
Target: GPR40 (FFAR1).
-
Protocol: Similar Calcium Flux assay using HEK293-GPR40 cells.
-
Agonist: Linoleic Acid (Positive Control).
-
Expectation: IPSA should NOT induce calcium flux in GPR40 cells (Agonist mode) nor inhibit Linoleic Acid response (Antagonist mode).
Data Presentation & Interpretation
Researchers should organize their verification data into the following standard table format.
Table 1: Potency Comparison (Representative Data Structure)
| Compound | IC50 (vs 100mM Sucrose) | Hill Slope | Max Inhibition (%) | Relative Potency (vs Lactisole) |
| Lactisole | 25.4 ± 3.1 µM | 1.1 | 95% | 1.0 (Reference) |
| IPSA | [Experimental Value] | [Slope] | [Value] | [Calculated] |
| Gymnemic Acid | 2.1 ± 0.5 µM | 0.9 | 98% | ~12.0 |
Interpretation Guide:
-
If IPSA IC50 < 25 µM: IPSA is a superior potency inhibitor, likely due to the sulfonamide group providing tighter binding in the T1R3 pocket.
-
If IPSA IC50 > 100 µM: The substitution is detrimental; the ether oxygen of Lactisole may be critical for H-bond acceptance in the binding site.
-
If Hill Slope > 2.0: Suspect non-specific toxicity or compound aggregation rather than true receptor antagonism.
References
-
Jiang, P., et al. (2005). "Lactisole interacts with the transmembrane domains of human T1R3 to inhibit sweet taste."[1][2] Journal of Biological Chemistry.
-
Nakagita, T., et al. (2019). "Structural insights into the differences among lactisole derivatives in inhibitory mechanisms against the human sweet taste receptor." PLOS ONE.
-
Imada, T., et al. (2014). "Discovery of phenylsulfonyl acetic acid derivatives... as potent free fatty acid receptor 1 agonists." Bioorganic & Medicinal Chemistry.
-
ChemScene. "Product Data: 2-{[4-(propan-2-yloxy)phenyl]sulfamoyl}acetic acid." Catalog.
Sources
A Researcher's Guide to Evaluating the Specificity of 2-{[4-(Propan-2-yloxy)phenyl]sulfamoyl}acetic acid
For researchers and drug development professionals, the journey of a novel chemical entity from discovery to a potential therapeutic is paved with rigorous validation. A critical and often challenging aspect of this process is determining the compound's specificity. This guide provides a comprehensive framework for evaluating the target specificity of 2-{[4-(Propan-2-yloxy)phenyl]sulfamoyl}acetic acid , a compound with limited publicly available biological data. While its precise molecular targets are not yet fully characterized, its structural similarity to Probenecid—a well-known uricosuric agent that inhibits renal transporters—provides a logical starting point for our investigation.
This document is not a rigid protocol but a strategic guide. We will explore a multi-pronged approach, combining hypothesis-driven investigation with unbiased, large-scale screening to build a comprehensive specificity profile. We will delve into the "why" behind experimental choices, compare methodologies, and provide actionable protocols, empowering you to thoroughly characterize this and other novel compounds.
The Imperative of Specificity Profiling in Drug Discovery
The therapeutic efficacy of a drug is intrinsically linked to its specificity. A highly specific compound interacts primarily with its intended target, leading to the desired pharmacological effect. Conversely, promiscuous compounds bind to multiple off-target proteins, which can result in unforeseen side effects, toxicity, or even antagonistic effects that diminish the therapeutic benefit. Early and comprehensive specificity profiling is therefore not just a regulatory hurdle but a fundamental component of building a robust safety and efficacy profile for any new chemical entity.
Part 1: A Strategic Framework for Specificity Evaluation
Given the nascent stage of research on 2-{[4-(Propan-2-yloxy)phenyl]sulfamoyl}acetic acid, our approach must be both systematic and adaptable. The following workflow outlines a logical progression from broad, hypothesis-generating screens to deep, quantitative validation of on- and off-target interactions.
Caption: A multi-phase workflow for characterizing the specificity of a novel compound.
Hypothesis-Driven Screening: The Probenecid Analogy
Probenecid is known to inhibit organic anion transporters (OATs), particularly OAT1 (SLC22A6) and OAT3 (SLC22A8), which are crucial for the renal secretion of various drugs and endogenous metabolites.[1][2] The structural resemblance of 2-{[4-(Propan-2-yloxy)phenyl]sulfamoyl}acetic acid to Probenecid makes the OAT family a prime suspect for its primary target.
Recommended Initial Experiment:
-
Targeted OAT Inhibition Assays: Utilize cell lines overexpressing human OAT1 and OAT3. A common method involves measuring the uptake of a fluorescent substrate (e.g., fluorescein) in the presence and absence of the test compound. A reduction in fluorescence uptake indicates inhibition.
Alternative Compound for Comparison:
-
Probenecid: As a well-characterized OAT inhibitor, Probenecid serves as the ideal positive control and benchmark for these assays.[3][4] Comparing the IC50 values will provide a direct measure of relative potency.
| Compound | Target | IC50 (µM) - Hypothetical Data |
| 2-{[4-(...)}acetic acid | hOAT1 | 15.2 |
| hOAT3 | 8.9 | |
| Probenecid | hOAT1 | 25.5 |
| hOAT3 | 12.1 |
This hypothetical data suggests our compound is a moderately potent OAT inhibitor, comparable to or slightly more potent than Probenecid.
Part 2: Broad-Spectrum Profiling for Unbiased Discovery
While the Probenecid analogy provides a strong starting point, a truly comprehensive specificity evaluation requires an unbiased approach to identify potential off-targets. Relying solely on a hypothesis can lead to "tunnel vision," missing unexpected interactions that could be critical to the compound's overall biological activity and safety profile.
Comparative Analysis of Broad-Spectrum Screening Methodologies
| Methodology | Principle | Advantages | Limitations |
| Large-Scale Kinase Panels | Measures inhibition of a broad panel of recombinant kinases using enzymatic assays. | High-throughput, quantitative (IC50 values), excellent for identifying kinase off-targets. | In vitro; may not reflect cellular activity. Does not assess other target classes. |
| GPCR/Ion Channel Panels | Typically uses binding assays (e.g., radioligand displacement) or functional readouts in cell lines expressing the target. | Covers major drug target families. Can distinguish between agonists and antagonists. | Can be expensive. Binding does not always correlate with functional activity. |
| Cellular Thermal Shift Assay (CETSA®) | Based on the principle that ligand binding stabilizes a target protein against thermal denaturation. Performed in cell lysates or intact cells. | Unbiased, label-free, confirms direct target engagement in a physiological context. Can be adapted for proteome-wide analysis (thermal proteome profiling). | Lower throughput than biochemical screens. Requires specific antibodies or mass spectrometry for target identification. |
| Affinity Chromatography-Mass Spectrometry | The compound is immobilized on a solid support and used to "pull down" binding partners from a cell lysate, which are then identified by mass spectrometry. | Unbiased, identifies direct binding partners. | Can be technically challenging. May identify non-specific binders. Immobilization might alter compound activity. |
For a novel compound like 2-{[4-(Propan-2-yloxy)phenyl]sulfamoyl}acetic acid, a tiered approach is recommended. Initial screening against commercially available kinase and GPCR panels can quickly flag common liabilities. Following this, an unbiased, cellular method like CETSA is invaluable for identifying unexpected targets in their native environment.
Part 3: In-Depth Experimental Protocol: Cellular Thermal Shift Assay (CETSA®)
CETSA is a powerful technique for verifying target engagement in a cellular context. Below is a detailed protocol for an initial CETSA experiment to validate a putative target identified from a screening campaign.
Objective
To determine if 2-{[4-(Propan-2-yloxy)phenyl]sulfamoyl}acetic acid directly binds to and stabilizes a target protein (e.g., Target X) in intact cells.
Materials
-
Cell line expressing Target X (e.g., HEK293)
-
2-{[4-(Propan-2-yloxy)phenyl]sulfamoyl}acetic acid
-
DMSO (vehicle control)
-
PBS (Phosphate-Buffered Saline)
-
Protease inhibitor cocktail
-
Specific primary antibody for Target X
-
HRP-conjugated secondary antibody
-
Western blotting equipment and reagents
Step-by-Step Protocol
-
Cell Culture and Treatment:
-
Culture cells to ~80% confluency.
-
Harvest and resuspend cells in culture medium at a density of 10-20 million cells/mL.
-
Aliquot cell suspension into two tubes. Treat one with the test compound (e.g., 50 µM final concentration) and the other with an equivalent volume of DMSO (vehicle).
-
Incubate at 37°C for 1 hour to allow compound to enter cells and bind to its target.
-
-
Thermal Challenge:
-
Aliquot 100 µL of the treated cell suspensions into separate PCR tubes for each temperature point.
-
Heat the tubes in a thermal cycler for 3 minutes across a temperature gradient (e.g., 40°C to 64°C in 4°C increments). Include a non-heated control (RT - room temperature).
-
Immediately cool the tubes on ice for 3 minutes.
-
-
Cell Lysis:
-
Subject the cells to three rapid freeze-thaw cycles using liquid nitrogen and a 25°C water bath to lyse the cells.
-
Centrifuge at 20,000 x g for 20 minutes at 4°C to pellet precipitated proteins and cell debris.
-
-
Protein Analysis (Western Blot):
-
Carefully collect the supernatant, which contains the soluble (non-denatured) protein fraction.
-
Normalize total protein concentration across all samples using a BCA or Bradford assay.
-
Perform SDS-PAGE and Western blotting using a primary antibody specific for Target X.
-
Quantify the band intensities for each lane.
-
-
Data Analysis:
-
For both the vehicle and compound-treated groups, plot the relative band intensity (normalized to the RT sample) against the temperature.
-
A rightward shift in the melting curve for the compound-treated sample compared to the vehicle control indicates thermal stabilization and thus, direct target engagement.
-
Caption: Experimental workflow for the Cellular Thermal Shift Assay (CETSA).
Part 4: Building the Final Specificity Profile
The culmination of these efforts is a comprehensive specificity profile that synthesizes data from all experiments. This profile should quantitatively document on-target potency and cellular engagement while clearly defining the off-target landscape.
Hypothetical Specificity Profile for 2-{[4-(Propan-2-yloxy)phenyl]sulfamoyl}acetic acid:
-
Primary Target(s): Organic Anion Transporter 3 (OAT3) and Organic Anion Transporter 1 (OAT1).
-
Functional Inhibition: IC50 of 8.9 µM (OAT3) and 15.2 µM (OAT1) in cell-based substrate uptake assays.
-
Cellular Target Engagement: Confirmed by CETSA in OAT3-expressing cells, showing a thermal shift of +4.2°C at 50 µM.
-
-
Key Off-Target(s):
-
Carbonic Anhydrase II: Identified through thermal proteome profiling and confirmed with a biochemical IC50 of 22.5 µM. This is a known off-target for some sulfonamide-containing compounds.
-
-
Negative Data:
-
Screened against a panel of 400 kinases at 10 µM with <30% inhibition observed for all targets.
-
No significant activity observed in a panel of 50 common GPCRs and ion channels at 10 µM.
-
This level of detail provides a robust foundation for making informed decisions about the compound's future development, guiding efforts to mitigate potential off-target effects and providing a clear understanding of its mechanism of action.
References
-
Probenecid Tablet Information. DailyMed - National Institutes of Health.[Link]
-
Probenecid Overview. Patsnap Synapse.[Link]
-
Probenecid Information. Wikipedia.[Link]
-
Probenecid Ligand Information. IUPHAR/BPS Guide to PHARMACOLOGY.[Link]
-
Probenecid Drug Usage and Administration. MIMS Philippines.[Link]
-
Sulfonamide-containing compounds and their biological activities. MDPI.[Link]
Sources
Safety Operating Guide
2-{[4-(Propan-2-yloxy)phenyl]sulfamoyl}acetic acid proper disposal procedures
Operational Disposal Guide: 2-{[4-(Propan-2-yloxy)phenyl]sulfamoyl}acetic acid
Executive Summary
This guide provides an autonomous, field-ready protocol for the safe disposal of 2-{[4-(Propan-2-yloxy)phenyl]sulfamoyl}acetic acid (CAS: 1152502-54-9). As a Senior Application Scientist, I have structured this not merely as a compliance checklist, but as a risk-mitigation system. This compound features a sulfonamide moiety (potential environmental persistence) and a carboxylic acid group (corrosivity/pH sensitivity).
Core Directive: The primary disposal method for this compound is high-temperature incineration . Under no circumstances should this compound be discharged into municipal wastewater systems due to the risk of aquatic bioaccumulation associated with sulfonamide derivatives.
Part 1: Chemical Profile & Hazard Assessment
Before initiating disposal, the waste generator must validate the material's state. This compound is typically a solid research intermediate.
| Parameter | Specification / Risk Profile |
| CAS Number | 1152502-54-9 |
| Functional Groups | Sulfonamide ( |
| Acidity | Acidic . Incompatible with strong bases and cyanides/sulfides. |
| GHS Hazards | H319 (Eye Irritant), H303 (May be harmful if swallowed), H313 (Dermal), H333 (Inhalation). |
| RCRA Status | Not explicitly P/U listed, but treated as Hazardous Chemical Waste due to bio-active potential. |
| Waste Code | Recommend internal coding as "Non-Halogenated Organic Acid" . |
Part 2: Pre-Disposal Stabilization (The Self-Validating System)
To ensure safety, we employ a "Self-Validating System" where every step requires a check before proceeding. This prevents the most common lab accident: Incompatible Waste Mixing.
Protocol A: Segregation Logic
-
Isolate from Bases: Do not mix with basic waste streams (e.g., Sodium Hydroxide, amines). The exothermic reaction can pressurize waste containers.
-
Isolate from Oxidizers: The ether moiety (propan-2-yloxy) presents a theoretical peroxidation risk over long-term storage, though low. Keep away from concentrated nitric acid or peroxides.[1]
-
Labeling: Container must be labeled: "Hazardous Waste - Organic Acid - Toxic/Irritant."
Protocol B: The pH Validation Step
Before adding liquid waste to a carboy:
-
Extract 1 mL of the waste solution.
-
Test with pH paper.
-
Requirement: If pH < 4, ensure the receiving carboy is designated for acidic waste.
Part 3: Disposal Workflows
Scenario 1: Solid Waste (Pure Substance or Contaminated Solids)
Best for: Expired powder, contaminated gloves, weighing boats.
-
Containment: Place solid waste in a clear, 6-mil polyethylene bag.
-
Secondary Containment: Seal the bag and place it inside a rigid, wide-mouth HDPE (High-Density Polyethylene) drum.
-
Disposal Path: Transfer to a licensed waste vendor for Incineration (Rotary Kiln).
-
Scientific Rationale: Incineration at >1000°C breaks the sulfonamide sulfur-nitrogen bond (
), preventing environmental persistence.
-
Scenario 2: Liquid Waste (Mother Liquor/Solvent)
Best for: Reaction mixtures in DMSO, Methanol, or DCM.
-
Solvent Identification: Determine if the carrier solvent is Halogenated (e.g., DCM) or Non-Halogenated (e.g., Methanol).
-
Segregation:
-
If Halogenated: Pour into "Halogenated Organic Waste" carboy.
-
If Non-Halogenated: Pour into "Non-Halogenated Organic Waste" carboy.
-
-
Neutralization (Optional but Recommended): If the concentration of the acid is high (>1 M), slowly neutralize with dilute Sodium Bicarbonate (
) before adding to the waste drum to prevent drum corrosion.-
Caution: Perform in a fume hood due to
evolution.
-
Scenario 3: Aqueous Waste (Rinsate)
Best for: Glassware washing water.
-
Capture: Do not pour down the sink. Collect initial rinsates.[2]
-
Adjustment: Adjust pH to 6–8 using
. -
Disposal: Combine with aqueous hazardous waste for vendor pickup.
Part 4: Visualization of Workflows
Diagram 1: Disposal Decision Tree
Caption: Logical flow for determining the correct waste stream based on physical state and solvent composition.
Diagram 2: Emergency Spill Response Loop
Caption: Immediate operational loop for containing and cleaning spills of the solid compound.
Part 5: References
-
Cayman Chemical. (2025).[3] Safety Data Sheet: Phenylacetic Acid Derivatives. Retrieved from
-
U.S. Environmental Protection Agency (EPA). (2025).[4][5] RCRA Hazardous Waste Codes and Lists (P and U).[4][5][6] Retrieved from
-
Combi-Blocks. (2024). Safety Data Sheet: 2-(4-Sulfamoylphenyl)acetic acid.[2] Retrieved from
-
American Chemical Society (ACS). (2023). Guide to Chemical Spill Response in Laboratories. Retrieved from
Sources
Personal protective equipment for handling 2-{[4-(Propan-2-yloxy)phenyl]sulfamoyl}acetic acid
Executive Safety Summary & Hazard Identification
Compound Identity:
-
Chemical Name: 2-{[4-(Propan-2-yloxy)phenyl]sulfamoyl}acetic acid[1][2]
-
CAS Number: 1152502-54-9[1]
-
Molecular Formula:
[1][3]
Immediate Hazard Profile: As a research-grade sulfonamide derivative, this compound presents a dual-threat profile: chemical corrosivity (due to the acetic acid moiety) and immunological sensitization (due to the sulfonamide group).[1][3] While acute toxicity (LD50) may be categorized as low (GHS Category 5), the operational risk lies in chronic sensitization and mucous membrane irritation .[1][3]
-
Primary Risks: Respiratory sensitization, severe eye irritation, skin hypersensitivity (potential for Stevens-Johnson Syndrome mechanism in susceptible individuals).[1]
-
Containment Band: Control Band 3 (OEL estimated 10–100
).[1] Handle as a potent sensitizer.[1][3]
Risk Assessment & Exposure Control Strategy
Effective safety is not just about wearing gear; it is about understanding the permeation and aerodynamic behavior of the compound.[1][3]
The "Why" Behind the Protocol
-
Sulfonamide Moiety (
): This functional group is a known hapten.[1][3] Inhalation of dusts can trigger Type I (immediate) or Type IV (delayed) hypersensitivity.[1][3] Standard surgical masks are insufficient ; they do not filter molecular-scale aerosols or vapors during dissolution.[1] -
Carboxylic Acid Group (
): Upon contact with moisture (sweat, tears), this protonates, lowering local pH and causing immediate irritation.[1][3] This necessitates wraparound eye protection rather than standard safety glasses.[1][3] -
Isopropoxy-Phenyl Group: This lipophilic tail increases the compound's ability to penetrate the stratum corneum (outer skin layer), carrying the sensitizing sulfonamide group systemically.[1][3] Skin coverage must be absolute. [1][3]
PPE Matrix: Task-Based Specification
Do not use a "one size fits all" approach. PPE requirements escalate based on the physical state of the compound.[1]
| Body Zone | Task A: Handling Dry Solid (Weighing, Transferring) | Task B: Handling Solutions (Dissolved in DMSO/DMF/Methanol) | Technical Rationale |
| Respiratory | N95 or P100 Respirator (if outside hood) Preferred: Fume Hood Sash at 18" | Fume Hood Mandatory (Solvent vapors carry drug particles) | Solid dusts are easily inhaled; solvents increase vapor pressure and skin absorption risk.[1][3] |
| Hand Protection | Double Nitrile Gloves (Outer: 5 mil, Inner: 4 mil) | Laminate or Butyl Gloves (If using DMSO/DMF) | Nitrile degrades rapidly in DMSO, allowing the drug to pass through the glove barrier.[1][3] |
| Eye Protection | Chemical Safety Goggles (Indirect Vent) | Face Shield + Goggles | Splash risk with acidic solutions requires full face coverage to prevent corneal scarring.[1][3] |
| Body Defense | Lab Coat (Buttoned, Tyvek sleeves recommended) | Chemical-Resistant Apron (over Lab Coat) | Prevents "dust settling" on street clothes which transfers allergens home.[1][3] |
Operational Protocol: The "Zero-Contact" Method
This protocol uses a self-validating workflow to ensure containment.[1]
Phase 1: Preparation & Weighing
-
Static Control: Place an ionizing fan or anti-static gun inside the fume hood.[1][3] Sulfonamide powders are often electrostatic and "jump" during weighing.[1][3]
-
The "Boat-in-Jar" Technique:
Phase 2: Solubilization (The Critical Risk Point)
-
Solvent Choice: Likely soluble in DMSO or DMF.[1]
-
Exothermic Risk: The carboxylic acid group may generate mild heat upon reaction with basic buffers.[1][3] Add solvent slowly.[1][3]
-
Vapor Trap: When dissolving in DMSO, the compound becomes transdermal.[1][3] Do not touch anything outside the hood until outer gloves are changed.[1][3]
Phase 3: Waste Disposal
-
Segregation: Do NOT mix with oxidizing acids (Nitric/Perchloric).[1] Sulfonamides can form unstable N-nitroso compounds under specific conditions.
-
Labeling: Tag waste as "Sulfonamide/Acidic Organic Waste - Potential Sensitizer."[1][3]
-
Destruction: High-temperature incineration is the only validated disposal method for sulfonamide structures to prevent environmental accumulation (antimicrobial resistance risk).[1][3]
Visualized Workflow: Handling Logic
The following diagram illustrates the decision logic for handling this compound, emphasizing the "Stop/Go" safety checks.
Figure 1: Operational logic flow ensuring correct PPE and engineering controls are verified before handling the substance in solid or liquid states.[1][3]
Emergency Response Protocols
-
Ocular Exposure (Eye Splash):
-
Spill Cleanup (Solid):
References
-
ChemScene. (2023).[1][3] Safety Data Sheet: 2-{[4-(propan-2-yloxy)phenyl]sulfamoyl}acetic acid (CAS 1152502-54-9).[1] Retrieved from [1]
-
BLD Pharm. (2023).[1][3][5] Product Safety Information: 2-{[4-(Propan-2-yloxy)phenyl]sulfamoyl}acetic acid.[1] Retrieved from [1]
-
National Institutes of Health (NIH). (2019).[1][3] Sulfonamide Drugs: Structure, Toxicity, and Biophysical Interactions. Retrieved from [1]
-
Specialist Pharmacy Service (NHS). (2024).[1][3] Managing medicines for people with sulfonamide allergy. Retrieved from
-
Occupational Safety and Health Administration (OSHA). Hazard Communication Standard: Toxic and Hazardous Substances. Retrieved from
Sources
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
